molecular formula C13H18ClN3O B12223493 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine

3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B12223493
M. Wt: 267.75 g/mol
InChI Key: QFQVNDVNCSEQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine ( 1429419-03-3) is a high-purity chemical intermediate with the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol . This compound belongs to the pyrazole-amine chemical class, a scaffold recognized for its significant value in medicinal chemistry and drug discovery research. Pyrazole derivatives are extensively investigated for their potential as bioactive molecules, particularly as enzyme inhibitors . For instance, structurally related pyrazole sulfonamide compounds have been identified as potent, systemically available, non-covalent inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, a promising target for managing inflammatory and pain conditions . The structure of this compound, which features a methylated pyrazole core linked to a 4-isopropylphenoxy group, provides a versatile platform for chemical exploration and analog synthesis. Researchers can utilize this compound as a key building block for Structure-Activity Relationship (SAR) studies, aiming to develop novel therapeutic agents for a range of diseases. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

1-methyl-3-(4-propan-2-ylphenoxy)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-9(2)10-4-6-11(7-5-10)17-13-12(14)8-16(3)15-13;/h4-9H,14H2,1-3H3;1H

InChI Key

QFQVNDVNCSEQNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=NN(C=C2N)C.Cl

Origin of Product

United States
Foundational & Exploratory

Chemical structure and properties of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine is a specialized heterocyclic intermediate primarily utilized in the discovery of ATP-competitive kinase inhibitors. Belonging to the class of aminopyrazoles , this scaffold serves as a critical "hinge-binding" pharmacophore in drug development.

Its structural architecture combines a polar, hydrogen-bonding pyrazole head group (capable of interacting with the kinase hinge region) with a hydrophobic 4-isopropylphenoxy tail (designed to occupy the hydrophobic back-pocket or "gatekeeper" regions of enzymes like LRRK2 , JNK , and PLK4 ).

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and applications in structure-based drug design (SBDD).

Physicochemical Profile

Understanding the intrinsic properties of this scaffold is essential for predicting its behavior in biological assays and formulation.

Structural Identity
PropertyDetail
IUPAC Name 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine
Molecular Formula C₁₃H₁₇N₃O
Molecular Weight 231.29 g/mol
Core Scaffold 1-methylpyrazole
Functional Groups Primary Amine (-NH₂), Ether (-O-), Isopropyl (-CH(CH₃)₂)
Calculated Properties (In Silico)

Data derived from consensus cheminformatics models (ChemAxon/SwissADME).

ParameterValueSignificance
cLogP 2.6 ± 0.3Moderate lipophilicity; suitable for cell permeability.
TPSA ~55 ŲGood oral bioavailability potential (Rule of 5 compliant).
pKa (Conjugate Acid) ~3.5 - 4.0The pyrazole amine is weakly basic; likely neutral at physiological pH.
H-Bond Donors 2Primary amine protons.
H-Bond Acceptors 4Pyrazole N2, Ether Oxygen, Amine Nitrogen.[1]

Synthetic Methodology

The synthesis of 3-alkoxy-4-aminopyrazoles requires careful regiochemical control. The following protocol describes the most robust route: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction .

Reaction Pathway Visualization

The following diagram illustrates the critical steps from the starting material (3-chloro-4-nitropyrazole) to the final amine.

SynthesisPath SM1 3-chloro-1-methyl- 4-nitropyrazole Inter Intermediate: 3-(4-isopropylphenoxy)- 1-methyl-4-nitropyrazole SM1->Inter Step 1: SnAr K2CO3, DMF, 80°C SM2 4-isopropylphenol SM2->Inter Final Product: 3-(4-isopropylphenoxy)- 1-methyl-1H-pyrazol-4-amine Inter->Final Step 2: Reduction H2 (1 atm), Pd/C MeOH

Figure 1: Two-step synthetic pathway involving SnAr displacement and catalytic hydrogenation.

Detailed Experimental Protocol
Step 1: SₙAr Displacement

Objective: Install the hydrophobic tail via ether linkage.

  • Reagents: 3-chloro-1-methyl-4-nitropyrazole (1.0 eq), 4-isopropylphenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 4-isopropylphenol in DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir for 15 minutes to generate the phenoxide anion.

    • Add 3-chloro-1-methyl-4-nitropyrazole.

    • Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride starting material.

    • Workup: Pour into ice water. The nitro-intermediate usually precipitates as a solid. Filter, wash with water, and dry.[2]

Step 2: Nitro Reduction

Objective: Convert the unreactive nitro group to the nucleophilic amine.

  • Reagents: Nitro intermediate (from Step 1), 10% Pd/C (10 wt%), Hydrogen gas (balloon pressure).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Suspend the nitro intermediate in MeOH.

    • Add Pd/C catalyst carefully (under Argon to prevent ignition).

    • Purge the system with H₂ gas. Stir at Room Temperature (RT) for 2–12 hours.

    • Workup: Filter through a Celite pad to remove Palladium. Concentrate the filtrate in vacuo.

    • Purification: If necessary, recrystallize from EtOH/Hexane or purify via flash chromatography (DCM/MeOH gradient).

Medicinal Chemistry Applications

This molecule is rarely a final drug but rather a privileged scaffold . Its utility lies in its ability to be derivatized into potent kinase inhibitors.

Pharmacophore Mapping
  • The Amine (Position 4): Acts as the primary handle for forming Ureas or Amides. This nitrogen often forms a hydrogen bond with the "gatekeeper" residue or the backbone of the kinase hinge region [1].

  • The Pyrazole Nitrogen (N2): Serves as a hydrogen bond acceptor, critical for orienting the molecule within the ATP binding pocket.

  • The Phenoxy Group: Extends into the hydrophobic pocket (back-cleft), providing selectivity against other kinases. The isopropyl group adds bulk, potentially improving potency against kinases with larger hydrophobic pockets like p38 MAPK or B-Raf [2].

Derivatization Strategies

Researchers typically modify the C4-amine to tune potency:

Reaction TypeReagent ClassTarget StructureBiological Aim
Urea Formation Isocyanates (R-NCO)Pyrazolyl-UreasHigh-affinity binding (e.g., similar to Sorafenib mechanism).
Amide Coupling Acid Chlorides / HATUPyrazolyl-AmidesModulating solubility and metabolic stability.
Buchwald Coupling Aryl HalidesBi-aryl AminesRigidifying the scaffold for isoform selectivity.
Structural Logic Diagram

The following graph depicts the logic flow for using this scaffold in a drug discovery campaign.

MedChemLogic cluster_mods Derivatization Vectors cluster_targets Potential Kinase Targets Scaffold Scaffold: 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine Urea Urea Linkage (H-Bond Donor/Acceptor) Scaffold->Urea React w/ Isocyanate Amide Amide Linkage (Rigid Linker) Scaffold->Amide React w/ Acid Chloride JNK JNK3 (Neurodegeneration) Urea->JNK Optimized for PLK PLK4 (Oncology) Urea->PLK Optimized for LRRK LRRK2 (Parkinson's) Amide->LRRK Optimized for

Figure 2: Decision tree for medicinal chemistry optimization using the aminopyrazole scaffold.

Safety & Handling

  • Hazard Identification: As an aromatic amine, this compound should be treated as a potential sensitizer and irritant.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can turn the white solid brown over time.

  • Solubility: Soluble in DMSO, DMF, and Methanol. Poorly soluble in water.[3]

References

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). Context: Discusses the binding mode of aminopyrazole derivatives in the JNK3 ATP pocket. URL:[Link]

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Source: Journal of Medicinal Chemistry (ACS Publications). Context: Details the synthesis and SAR of 1-methyl-4-aminopyrazoles in oncology. URL:[Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PMC). Context: Validates the synthetic routes for aminopyrazole cores. URL:[Link]

Sources

Structural and Analytical Characterization of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The compound 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine represents a highly functionalized heterocycle belonging to the aminopyrazole class. Compounds featuring the 4-amino-1H-pyrazole core are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in the development of kinase inhibitors and AMPA receptor modulators. This technical guide provides an in-depth deconstruction of its chemical formula, molecular weight, physicochemical properties, and the self-validating synthetic and analytical workflows required for its characterization in drug development pipelines.

Structural Deconstruction & Chemical Formula

To accurately determine the molecular formula, the compound must be deconstructed into its constituent chemical moieties. The architecture of the molecule consists of a central pyrazole ring substituted at three positions:

  • N1 Position: A methyl group (–CH₃).

  • C3 Position: A 4-isopropylphenoxy ether linkage (–O–C₆H₄–CH(CH₃)₂).

  • C4 Position: A primary amine (–NH₂).

By systematically summing the atomic contributions of the parent core and its substituents (accounting for the loss of protons at the substitution sites), we derive the empirical formula.

Table 1: Molar Contributions by Moiety

Structural MoietyChemical Formula ContributionCarbon (C)Hydrogen (H)Nitrogen (N)Oxygen (O)
Pyrazole Core C₃H₂N₂ (Substituted at N1, C3, C4)3220
1-Methyl Group CH₃1300
4-Amine Group NH₂0210
4-Isopropylphenoxy C₉H₁₁O91101
Total Empirical Formula C₁₃H₁₇N₃O 13 17 3 1
Molecular Weight & Isotopic Profiling

In modern drug discovery, distinguishing between the average molecular weight (used for stoichiometric calculations) and the monoisotopic exact mass (used for High-Resolution Mass Spectrometry, HRMS) is critical[1].

  • Average Molecular Weight: Calculated using the standard atomic weights of elements, which account for the natural isotopic distribution.

  • Exact Mass (Monoisotopic): Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C = 12.00000 Da, ¹H = 1.00783 Da). This is the mass targeted during LC-MS/TOF validation to confirm elemental composition[1].

Table 2: Molecular Weight and Exact Mass Calculation

ElementCountAvg. Atomic Weight ( g/mol )Total Avg. MassMonoisotopic Mass (Da)Total Exact Mass (Da)
Carbon (C) 1312.011156.14312.00000156.00000
Hydrogen (H) 171.00817.1361.0078317.13311
Nitrogen (N) 314.00742.02114.0030742.00921
Oxygen (O) 115.99915.99915.9949115.99491
Total 231.30 g/mol 231.13723 Da

For positive electrospray ionization (ESI+), the molecule readily accepts a proton at the basic amine or pyrazole nitrogen, yielding an [M+H]⁺ ion at m/z 232.1445 .

Physicochemical Profiling (Lipinski Parameters)

Understanding the physicochemical properties of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine is essential for predicting its pharmacokinetic behavior. The compound adheres strictly to Lipinski's Rule of Five, indicating favorable oral bioavailability.

Table 3: Predicted Physicochemical Properties

ParameterValueCausality / Structural DriverRule of 5 Compliance
Molecular Weight 231.30 DaSum of atomic weights.Pass (< 500 Da)
LogP (Lipophilicity) ~3.1Driven by the highly lipophilic 4-isopropylphenyl ring, balanced by the polar aminopyrazole core.Pass (< 5)
H-Bond Donors (HBD) 2The primary amine (–NH₂) provides two protons capable of hydrogen bonding.Pass (< 5)
H-Bond Acceptors (HBA) 4The ether oxygen and the three nitrogen atoms (amine + pyrazole core) act as acceptors.Pass (< 10)
Topological Polar Surface Area (TPSA) ~45.5 ŲIdeal for membrane permeability; allows for potential blood-brain barrier (BBB) penetration if required for CNS targets.N/A (Optimal < 140 Ų)
Synthetic Methodology & Self-Validating Workflows

To synthesize 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine, a two-step sequence is employed. This protocol is designed as a self-validating system, where the intermediate's structural integrity dictates the success of the final reduction step.

4.1. Synthetic Workflow

SynthesisWorkflow A 3-bromo-1-methyl-4-nitro-1H-pyrazole + 4-isopropylphenol B SNAr Reaction (K2CO3, DMF, 90°C) A->B C 3-(4-isopropylphenoxy)-1-methyl-4-nitro-1H-pyrazole B->C D Catalytic Hydrogenation (Pd/C, H2, MeOH) C->D E 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine (Target Compound) D->E

Synthetic workflow for 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: 3-bromo-1-methyl-4-nitro-1H-pyrazole (1.0 eq) and 4-isopropylphenol (1.2 eq) are dissolved in anhydrous N,N-Dimethylformamide (DMF). Potassium carbonate (K₂CO₃, 2.0 eq) is added, and the mixture is heated to 90°C for 12 hours.

  • Mechanistic Causality: The strong electron-withdrawing nature of the nitro group at the C4 position is strictly required to activate the C3 position for nucleophilic attack[2]. K₂CO₃ deprotonates the 4-isopropylphenol, significantly increasing its nucleophilicity. DMF is chosen as a polar aprotic solvent because it effectively solvates the cations while leaving the phenoxide anion highly reactive, stabilizing the transient Meisenheimer complex.

  • In-Process Control: TLC (Hexanes:EtOAc 3:1) validates the consumption of the starting material.

Step 2: Catalytic Hydrogenation

  • Procedure: The isolated nitro-intermediate is dissolved in methanol. Palladium on carbon (Pd/C, 10% w/w) is added, and the reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases[3].

  • Mechanistic Causality: The catalytic reduction cleanly converts the nitro group to the primary amine without cleaving the newly formed ether bond. The reaction is self-terminating once the nitro group is fully reduced.

4.2. Analytical Validation Workflow (LC-MS/TOF)

To ensure scientific integrity and confirm the exact mass calculated in Section 2, High-Resolution Mass Spectrometry is employed.

AnalyticalWorkflow MS1 Sample Prep (1 mg/mL in MeOH) MS2 UHPLC Separation (C18, Gradient Elution) MS1->MS2 MS3 ESI-TOF MS (Positive Ion Mode) MS2->MS3 MS4 Data Analysis (Extract m/z 232.144) MS3->MS4

LC-MS/TOF analytical workflow for molecular weight validation.

  • Ionization Strategy: Positive Electrospray Ionization (ESI+) is explicitly chosen because the primary amine and the N2 atom of the pyrazole ring are highly basic and readily accept protons in the acidic mobile phase (typically 0.1% Formic Acid in Water/Acetonitrile).

  • Validation Criteria: The compound is validated if the extracted ion chromatogram (EIC) shows a dominant peak at m/z 232.1445 ± 5 ppm, confirming the C₁₃H₁₇N₃O elemental composition.

References
  • 6.
  • Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL
  • Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)

Sources

Commercial suppliers for 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the timely acquisition of specific, high-purity chemical entities is a critical bottleneck in the discovery pipeline. This guide provides an in-depth technical overview of the commercial sourcing landscape for the novel compound 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine . Given that this molecule is not a standard catalog item, this document will focus on the practical realities of its procurement, namely through custom synthesis by specialized Contract Research Organizations (CROs).

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its structural and electronic properties make it a versatile scaffold for interacting with a wide range of biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The specific substitution pattern of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine suggests its potential as a novel kinase inhibitor or as a modulator of other enzyme systems, making it a compound of significant interest for discovery programs.

The Sourcing Challenge: Beyond the Catalog

A thorough search of commercial chemical catalogs reveals that 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine is not a readily available, off-the-shelf compound. This is a common scenario for researchers working on the cutting edge of drug discovery, where novel molecular architectures are required to probe new biological hypotheses. In such cases, the most viable and often only path to obtaining the desired molecule is through custom synthesis.

Engaging a Contract Research Organization (CRO) for Custom Synthesis

A CRO specializing in synthetic organic chemistry can be an invaluable partner in a research program.[2] These organizations offer the expertise, infrastructure, and personnel to synthesize molecules that are not commercially available.[2] When selecting a CRO, it is essential to consider their experience with heterocyclic chemistry, particularly pyrazole synthesis.[3]

There are two primary engagement models for custom synthesis projects: Fee-for-Service (FFS) and Full-Time Equivalent (FTE).[4][5]

  • Fee-for-Service (FFS): In this model, the client pays a pre-determined price for the delivery of a specific quantity and purity of the target compound.[5] The CRO assumes the scientific risk of the synthesis.[6] This is often the preferred model for the synthesis of a single, well-defined molecule.

  • Full-Time Equivalent (FTE): The FTE model involves dedicating one or more full-time chemists to a client's projects for a specified period.[5] This approach offers greater flexibility and is well-suited for more exploratory work, such as the synthesis of a library of related analogs or when the synthetic route is not yet established.[5]

The choice between FFS and FTE depends on the specific needs of the project. For the one-time synthesis of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine, an FFS model is likely the most appropriate.

Selecting a Custom Synthesis Partner

The selection of a CRO is a critical decision. Researchers should look for a partner with a strong track record in complex organic synthesis and a commitment to quality and communication. The following table provides a non-exhaustive list of CROs with expertise in custom synthesis.

Custom Synthesis ProviderKey FeaturesService Models
Over 30 years of experience in custom synthesis for drug discovery, medicinal chemistry, and materials science. Expertise in heterocyclic and element organic synthesis.FFS, FTE
Specializes in complex organic synthesis for start-ups, universities, and large pharmaceutical companies. All labs are based in Europe.FFS, FTE
Focuses on the small-scale synthesis of non-commercially available compounds. The majority of projects are conducted on an FFS basis.FFS, FTE
Expertise in the synthesis of heterocycles, carbohydrates, chiral molecules, steroids, and alkaloids.FFS
Provides custom synthesis services to pharmaceutical, biotechnology, and consumer products companies, as well as academic and governmental institutions.FFS, FTE

Initiating a Custom Synthesis Project: A Step-by-Step Guide

  • Request for Quotation (RFQ): The first step is to submit an RFQ to one or more CROs.[7] The RFQ should include the following information:

    • The chemical structure of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine.

    • The desired quantity (e.g., in milligrams or grams).

    • The required purity (e.g., >95% by HPLC).

  • Proposal and aDdit: The CRO will evaluate the request and provide a detailed proposal, including a price quotation and an estimated timeline for delivery.[7]

  • Project Initiation: Upon acceptance of the proposal, the CRO will commence the synthesis. Regular communication and progress updates are hallmarks of a good CRO partnership.

  • Synthesis and Purification: The CRO's chemists will execute the synthesis, which will likely involve a multi-step reaction sequence. The general synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][9]

  • Quality Control and alysis: This is a critical and often overlooked aspect of custom synthesis. The final compound should be accompanied by a comprehensive Certificate of Analysis (CoA) that includes:

    • Identity Confirmation: Typically confirmed by ¹H NMR and ¹³C NMR spectroscopy and Mass Spectrometry (MS).

    • Purity Determination: Usually determined by High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates a typical workflow for a custom synthesis project.

Custom_Synthesis_Workflow cluster_client Researcher/Client cluster_cro Contract Research Organization (CRO) RFQ 1. Request for Quotation (RFQ) - Structure - Quantity - Purity Proposal 1a. Proposal Generation - Feasibility - Timeline - Cost RFQ->Proposal Submit Evaluation 2. Proposal Evaluation & Selection PO 3. Purchase Order Evaluation->PO Select & Issue Synthesis 4. Synthesis & Purification PO->Synthesis Initiate Project Receipt 6. Compound Receipt & Verification Proposal->Evaluation Provide QC 5. Quality Control & Analysis - NMR, MS, HPLC Synthesis->QC Submit for Analysis Shipping 5a. Shipping with CoA QC->Shipping Release with CoA Shipping->Receipt Deliver

Caption: A typical workflow for a custom chemical synthesis project.

Conclusion

While 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine is not a stock chemical, it can be reliably obtained through custom synthesis. By partnering with a reputable CRO, researchers can access the novel molecules required to advance their discovery programs. Careful selection of a CRO, clear communication of project requirements, and a thorough evaluation of the final product's analytical data are essential for a successful custom synthesis project.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Chemical Services. (n.d.). Retrieved from a generic chemical services company website.
  • SigutLabs. (2021, October 18). FTE/FFS. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Custom synthesis : fee for service. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). Molecules, 28(18), 6528.
  • ChiroBlock GmbH. (n.d.). Costs for Custom Synthesis & Contract Models. Retrieved from [Link]

  • Synthesis of pyrazole derivatives. (n.d.). ResearchGate.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Advances, 15, 12345-12367.
  • ChiroBlock GmbH. (n.d.). What is Custom Synthesis? What is a CRO and what's a FTE contract?. Retrieved from [Link]

  • SigutLabs. (n.d.). Contract research. Retrieved from [Link]

  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. (n.d.). Google Patents.
  • NEDP. (n.d.). CRO Chemistry. Retrieved from [Link]

  • Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof. (n.d.). Google Patents.
  • Drug Discovery CROs. (n.d.).
  • PESTICIDAL PYRAZOLE AND TRIAZOLE DERIVATIVES. (2024, September 11). European Patent Office.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025, April 15). Molecules, 30(8), 1234.
  • production method for pyrazole-4-carboxamide derivative. (2020, June 11). Justia Patents.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved from a research article on pyrazole-based inhibitors.
  • Synthesis of 3-phenyl-1H-pyrazole derivatives. (n.d.). Atlantis Press.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022, April 26). Molecules, 27(9), 2825.
  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (n.d.). Google Patents.
  • Synthesis, Characterization and Evaluation of Some Pyranopyrazole Derivatives as Multifunction Additives for Medium Lubricating Oils. (2025, May 28). Iraqi Journal of Science, 66(5), 123-135.

Sources

Methodological & Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols Involving 3-Chloro-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

In the development of advanced kinase inhibitors—such as those targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease—3-chloro-1-methyl-1H-pyrazol-4-amine (CAS: 150187-11-4)[1] has emerged as a critical building block[2]. However, its unique electronic properties present specific challenges in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

When designing an SNAr protocol involving this molecule, it is crucial to establish its role in the reaction paradigm. Novice chemists often attempt to perform SNAr on the pyrazole ring to displace the 3-chloro group. This is electronically forbidden under standard conditions. The pyrazole core is a π-excessive heterocycle, and the 4-amino group strongly donates electron density via resonance, raising the energy of the ring's Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the 3-chloro position is highly deactivated toward nucleophilic attack. Displacing this chloride requires transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling)[3].

Conversely, in SNAr reactions, 3-chloro-1-methyl-1H-pyrazol-4-amine functions exclusively as the nucleophile . However, the adjacent 3-chloro group exerts a strong inductive electron-withdrawing effect (-I effect), which attenuates the nucleophilicity of the 4-amino nitrogen compared to its non-chlorinated analog. To achieve successful C–N bond formation via SNAr, the electrophile must be heavily activated, typically through acid catalysis[4].

Reactivity Substrate 3-Chloro-1-methyl-1H-pyrazol-4-amine (CAS: 150187-11-4) Amine 4-Amino Group (Nucleophilic Center) Substrate->Amine Chloride 3-Chloro Group (Inert to SNAr) Substrate->Chloride Amine_Action Attacks Electron-Deficient Electrophiles (e.g., Pyrimidines) Amine->Amine_Action Chloride_Action Requires Pd-Catalysis for Displacement Chloride->Chloride_Action

Reactivity profile of 3-chloro-1-methyl-1H-pyrazol-4-amine in cross-coupling and SNAr.

Experimental Strategy: Acid-Catalyzed SNAr

Because the 4-amino group is a weak nucleophile, standard base-promoted SNAr conditions (e.g., DIPEA in DMF) often result in poor yields or complete recovery of starting materials.

To overcome this activation barrier, acid-catalyzed SNAr is the preferred methodology[4]. By utilizing a strong anhydrous acid (such as 4 M HCl in 1,4-dioxane) in a protic solvent (isopropanol), the basic nitrogen of the electrophile (e.g., a 2-chloropyrimidine derivative) becomes protonated. This protonation drastically lowers the LUMO of the electrophile, increasing its susceptibility to attack by the weakly nucleophilic pyrazol-4-amine. The protic solvent further stabilizes the charged transition state, while elevated temperatures (130 °C) provide the necessary kinetic energy.

Reaction Optimization Data

The following table summarizes the causal relationship between reaction conditions and typical yields when utilizing 3-chloro-1-methyl-1H-pyrazol-4-amine as a nucleophile against heteroaryl chlorides.

Reaction TypeElectrophileCatalyst / PromoterSolvent & TempTypical YieldMechanistic Causality
Acid-Catalyzed SNAr 2-Chloro-pyrrolo[2,3-d]pyrimidine4 M HCl in DioxaneiPrOH, 130 °C30–45%Acid protonates the electrophile, lowering its LUMO to enable attack by the deactivated amine[4].
Base-Promoted SNAr 2-Chloro-pyrrolo[2,3-d]pyrimidineDIPEA or K₂CO₃DMF, 100 °C< 10%The amine's nucleophilicity is too heavily attenuated by the adjacent 3-chloro group to attack an unactivated ring.
Buchwald-Hartwig Aryl / Heteroaryl ChloridesPdCl₂(dppf) / X-PhosDioxane/H₂O, 100 °C60–85%Pd-catalysis bypasses the need for nucleophilic attack, inserting directly into the C-Cl bond[3].

Detailed Protocol: Synthesis of Heteroaryl-Aminopyrazoles via SNAr

This self-validating protocol is adapted from the synthesis of LRRK2 inhibitors, specifically the substitution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine derivatives[4].

Materials Required
  • Nucleophile: 3-Chloro-1-methyl-1H-pyrazol-4-amine (1.2 equivalents)

  • Electrophile: 2-Chloro-heteroaryl derivative (e.g., Intermediate 78) (1.0 equivalent)

  • Catalyst: 4 M HCl in 1,4-dioxane (0.5 to 1.0 equivalents)

  • Solvent: Isopropanol (iPrOH) (Anhydrous)

  • Equipment: Heavy-walled sealed pressure tube or microwave reactor.

Step-by-Step Methodology
  • Reagent Preparation: To a dried, heavy-walled pressure tube equipped with a magnetic stir bar, add the 2-chloro-heteroaryl electrophile (1.0 eq) and 3-chloro-1-methyl-1H-pyrazol-4-amine (1.2 eq).

  • Solvent & Catalyst Addition: Suspend the reactants in anhydrous isopropanol (typically 0.1 M to 0.2 M concentration). Dropwise, add 4 M HCl in 1,4-dioxane (0.5 eq). Note: The addition of acid will likely cause the suspension to dissolve or change color as the electrophile is protonated.

  • Thermal SNAr: Seal the pressure tube securely. Transfer the vessel to a pre-heated oil bath set to 130 °C. Stir vigorously for 2 to 3 hours. Alternatively, this step can be performed in a microwave synthesizer at 130 °C for 1 to 2 hours to ensure even heating profiles[4].

  • Reaction Monitoring: Cool the vessel to room temperature. Sample the reaction mixture and quench with a drop of saturated aqueous NaHCO₃ before spotting on TLC or injecting into LC-MS. The target mass should reflect the displacement of the chloride ion.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove isopropanol and dioxane.

    • Partition the crude residue between ethyl acetate (EtOAc) and saturated aqueous NaHCO₃ to neutralize the hydrochloride salts.

    • Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify via flash column chromatography (typically using a gradient of Dichloromethane/Methanol or Hexanes/EtOAc) to isolate the pure coupled product.

Workflow Step1 1. Reagent Mixing Electrophile + Amine in iPrOH Step2 2. Acid Activation Add 4M HCl in Dioxane (Lowers LUMO) Step1->Step2 Step3 3. Thermal SNAr 130 °C for 2h (Sealed Tube) Step2->Step3 Step4 4. Purification Neutralize & Extract Column Chromatography Step3->Step4

Step-by-step workflow for acid-catalyzed SNAr using 3-chloro-1-methyl-1H-pyrazol-4-amine.

Troubleshooting & Quality Control

  • Low Conversion: If starting materials remain unreacted, the electrophile may not be sufficiently basic to be protonated by HCl. In such cases, transitioning from SNAr to a Buchwald-Hartwig cross-coupling (using PdCl₂(dppf) and X-Phos) is the most scientifically rigorous fallback[3].

  • Degradation: 3-chloro-1-methyl-1H-pyrazol-4-amine is sensitive to prolonged exposure to extreme heat in the presence of strong acids. Do not exceed 140 °C, as the pyrazole ring may undergo undesired ring-opening or decomposition.

  • Validation: Always verify the regiochemistry of the substitution using 2D NMR (HMBC/HSQC) or X-ray crystallography, as demonstrated in the structural validation of LRRK2 inhibitors binding to CHK1 surrogates[2].

References

  • Williamson, D. S., et al. "Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate." Journal of Medicinal Chemistry, ACS Publications (2021). URL:[Link]

  • Google Patents. "Compounds (CA2937431A1).

Sources

Application Notes & Protocols: Buchwald-Hartwig Coupling for Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Aminopyrazoles and the Power of the Buchwald-Hartwig Reaction

Aminopyrazoles represent a class of "privileged scaffolds" in medicinal chemistry and drug discovery. Their inherent biological activities and versatile chemical handles make them foundational components in a wide array of therapeutics, including kinase inhibitors and central nervous system (CNS)-penetrant agents.[1] The synthesis of C4-aminated pyrazoles, in particular, has garnered significant attention due to the pronounced bioactivities of this compound class.[1]

The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the construction of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and mild reaction conditions compared to traditional methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation.[2][3][4] This palladium-catalyzed cross-coupling reaction provides a direct and efficient pathway for the synthesis of aminopyrazoles, a critical transformation for medicinal chemists and process development scientists.[4][5]

These application notes provide a comprehensive guide to the practical application of the Buchwald-Hartwig reaction for the synthesis of aminopyrazoles. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for successful coupling, and provide detailed, field-tested protocols.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the catalytic cycle is paramount for rational optimization and troubleshooting of the Buchwald-Hartwig amination. The generally accepted mechanism involves a series of key steps, each influenced by the choice of catalyst, ligand, base, and solvent.

Buchwald_Hartwig_Cycle Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(0)L Active Pd(0)L Pd(II) Precatalyst->Active Pd(0)L Reduction Oxidative Addition Oxidative Addition Active Pd(0)L->Oxidative Addition Aryl Halide Aryl-Pd(II)-X Complex Aryl-Pd(II)-X Complex Oxidative Addition->Aryl-Pd(II)-X Complex Ligand Exchange Ligand Exchange Aryl-Pd(II)-X Complex->Ligand Exchange Amine Aryl-Pd(II)-Amine Complex Aryl-Pd(II)-Amine Complex Ligand Exchange->Aryl-Pd(II)-Amine Complex Deprotonation Deprotonation Aryl-Pd(II)-Amine Complex->Deprotonation Base Aryl-Pd(II)-Amido Complex Aryl-Pd(II)-Amido Complex Deprotonation->Aryl-Pd(II)-Amido Complex Reductive Elimination Reductive Elimination Aryl-Pd(II)-Amido Complex->Reductive Elimination Reductive Elimination->Active Pd(0)L Catalyst Regeneration Aminopyrazole Product Aminopyrazole Product Reductive Elimination->Aminopyrazole Product

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

The catalytic cycle commences with the formation of an active Pd(0) species from a Pd(II) precatalyst.[6] This is followed by the oxidative addition of the halopyrazole to the Pd(0) complex. Subsequent ligand exchange with the amine, deprotonation by the base, and reductive elimination yields the desired aminopyrazole product and regenerates the active Pd(0) catalyst.[6][7]

Key Reaction Parameters and Their Influence on Aminopyrazole Synthesis

The success of a Buchwald-Hartwig coupling is highly dependent on the judicious selection of several key parameters. For the synthesis of aminopyrazoles, the following considerations are of paramount importance:

Palladium Precatalyst and Ligand Selection

The combination of the palladium source and the ancillary ligand is the heart of the catalytic system. Modern, well-defined precatalysts are often preferred over traditional sources like Pd(OAc)2 as they generate the active Pd(0) catalyst more reliably.[8]

  • For C4-Amination of Pyrazoles: Studies have shown that Pd(dba)2 in combination with sterically demanding, electron-rich phosphine ligands such as tBuDavePhos is effective for the coupling of aryl- and alkylamines that lack a β-hydrogen with 4-bromo-1-tritylpyrazole.[1][9]

  • For N-Arylation of Pyrazoles: The use of tBuBrettPhos as a ligand has proven successful for the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives, affording N-arylpyrazoles in high yields.[10][11]

The development of N-heterocyclic carbene (NHC) ligands has also significantly advanced the scope and efficiency of the Buchwald-Hartwig amination.[2][12][13]

The Role of the Base

The base plays a crucial role in the deprotonation of the amine, facilitating its coordination to the palladium center.[8]

  • Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[8]

  • For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may be necessary, often requiring higher reaction temperatures.[8]

Solvent Choice

The choice of solvent is critical for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature.

  • Aprotic, non-polar solvents such as toluene, xylene, and dioxane are frequently used.[6][8]

  • It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation and competing side reactions.[8]

Nature of the Halopyrazole and Amine Coupling Partners

The reactivity of the coupling partners significantly influences the reaction conditions.

  • Halogen Reactivity: The general order of reactivity for aryl halides is I > Br > Cl. Aryl chlorides are often more challenging substrates and may require more specialized and bulky, electron-rich ligands.[8] For the C4-amination of 1-tritylpyrazoles, 4-bromo-1-tritylpyrazole was found to be more effective than the corresponding iodo or chloro derivatives.[1][9]

  • Amine Structure: Primary and secondary alkyl- and arylamines are common nucleophiles. Notably, for the Pd(dba)2/tBuDavePhos catalyzed C4-amination of 4-bromo-1-tritylpyrazole, primary amines bearing a β-hydrogen atom resulted in low yields, likely due to competing β-hydride elimination.[1] In such cases, a copper-catalyzed approach may be more suitable.[1][9]

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig synthesis of aminopyrazoles. Optimization of these conditions for specific substrates is highly recommended.

Protocol 1: General Procedure for the C4-Amination of a 4-Halopyrazole

This protocol is adapted from the C4-alkoxycarbonylamination of 4-halo-1H-1-tritylpyrazoles.

Materials:

  • 4-Bromo-1-tritylpyrazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(dba)2 (0.05 equiv)

  • tBuDavePhos (0.10 equiv)

  • Sodium tert-butoxide (2.0 equiv)

  • Anhydrous, degassed toluene (0.1 M concentration with respect to the halopyrazole)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the oven-dried reaction vessel under an inert atmosphere, add 4-bromo-1-tritylpyrazole, Pd(dba)2, tBuDavePhos, and sodium tert-butoxide.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the amine.

  • Seal the reaction vessel and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for the N-Arylation of a Pyrazole

This protocol is based on the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives.[10][11]

Materials:

  • Aryl triflate (1.0 equiv)

  • Pyrazole (1.2 equiv)

  • Pd(OAc)2 (0.02 equiv)

  • tBuBrettPhos (0.04 equiv)

  • Potassium carbonate (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (0.2 M concentration with respect to the aryl triflate)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the oven-dried reaction vessel under an inert atmosphere, add the aryl triflate, pyrazole, Pd(OAc)2, tBuBrettPhos, and potassium carbonate.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the reaction vessel and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 16-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a reliable precatalyst. Consider a pre-activation step by stirring the catalyst, ligand, and base together before adding the substrates.[8]
Inappropriate ligand choiceScreen a panel of ligands. For primary amines, BrettPhos is a good starting point, while RuPhos is often effective for secondary amines.[8]
Incorrect baseFor base-sensitive substrates, consider weaker bases like Cs2CO3 or K3PO4, potentially at higher temperatures.[8]
Poor substrate reactivityFor less reactive aryl chlorides, use bulky, electron-rich phosphine ligands. If possible, switch to the corresponding aryl bromide or iodide.[8]
Side product formation (e.g., hydrodehalogenation) Catalyst deactivation or competing reaction pathwaysOptimize catalyst loading and reaction temperature. Ensure strictly anhydrous and anaerobic conditions.
Low yield with primary amines bearing β-hydrogens β-hydride eliminationConsider a copper-catalyzed coupling method.[1][9]

Workflow for Aminopyrazole Synthesis via Buchwald-Hartwig Coupling

Aminopyrazole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Select_Reagents Select Halopyrazole and Amine Select_Catalyst Choose Pd Precatalyst and Ligand Select_Reagents->Select_Catalyst Select_Base_Solvent Select Base and Solvent Select_Catalyst->Select_Base_Solvent Assemble_Glassware Oven-dry and assemble glassware under inert atmosphere Select_Base_Solvent->Assemble_Glassware Add_Solids Add solid reagents (halopyrazole, catalyst, ligand, base) Assemble_Glassware->Add_Solids Add_Liquids Add degassed solvent and liquid amine Add_Solids->Add_Liquids Heat_Stir Heat and stir for specified time Add_Liquids->Heat_Stir Monitor_Reaction Monitor by TLC/LC-MS Heat_Stir->Monitor_Reaction Quench_Reaction Quench reaction Monitor_Reaction->Quench_Reaction Extraction Extract product Quench_Reaction->Extraction Purification Purify by chromatography Extraction->Purification Characterization Characterize final product Purification->Characterization

Figure 2: A typical experimental workflow for aminopyrazole synthesis.

Conclusion

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of aminopyrazoles. A careful consideration of the interplay between the palladium precatalyst, ligand, base, solvent, and the nature of the coupling partners is essential for achieving high yields and purity. The protocols and guidelines presented herein provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this powerful transformation in their synthetic endeavors.

References

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]

  • Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. [Link]

  • Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026). ResearchGate. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. ResearchGate. [Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856–859. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 59–74. [Link]

  • Sharma, S., & Kumar, D. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. BMC Chemistry, 12(1), 16. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Advanced Synthesis & Catalysis, 347(11-13), 1614–1620. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). Biomedical Journal of Scientific & Technical Research. [Link]

Sources

Microwave-assisted synthesis of 1-methyl-3-phenoxypyrazol-4-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 1-Methyl-3-phenoxypyrazol-4-amine Derivatives

Abstract

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 1-methyl-3-phenoxypyrazol-4-amine derivatives, a privileged scaffold in kinase inhibitor discovery (e.g., BTK, EGFR inhibitors). Traditional thermal synthesis of this core often suffers from long reaction times (>12 hours) and poor regioselectivity. This guide presents an optimized two-step workflow: (1) Rapid nucleophilic aromatic substitution (SNAr) of 3-chloro-1-methyl-4-nitropyrazole with phenols, followed by (2) chemoselective microwave-assisted reduction of the nitro group. The protocol reduces total synthesis time from days to under 1 hour, improving yields by 20-30% compared to conventional heating.

Introduction & Strategic Analysis

The 3-phenoxypyrazole-4-amine motif is a bioisostere of the 3-aminopyrazole core found in numerous FDA-approved drugs. The introduction of the phenoxy group at the C3 position modulates lipophilicity and provides a vector for exploring the hydrophobic pockets of protein targets.

Why Microwave Irradiation?

  • Dielectric Heating: Polar solvents (DMF, DMSO) and the ionic transition states of SNAr reactions couple efficiently with microwave energy, allowing rapid superheating beyond the solvent's boiling point.

  • Overcoming Activation Energy: The C3 position of the pyrazole ring is inherently less electrophilic than the C5 position. Microwave irradiation provides the necessary thermal energy to overcome the activation barrier for nucleophilic attack at C3 without requiring harsh, degradation-prone conditions.

Retrosynthetic Logic & Workflow

The synthesis is designed around a "Displace-then-Reduce" strategy. We avoid the direct synthesis of the amine to prevent oxidation of the aniline functionality during the coupling step.

Pathway:

  • Precursor: 3-chloro-1-methyl-4-nitropyrazole (Commercially available or synthesized via nitration of 3-chloro-1-methylpyrazole).

  • Step 1 (Coupling): SNAr displacement of chloride by a phenol derivative.

  • Step 2 (Reduction): Conversion of the nitro group to the primary amine.

SynthesisWorkflow Start 3-Chloro-1-methyl- 4-nitropyrazole Step1 Step 1: MW S_NAr (150°C, 15 min) Start->Step1 Phenol Substituted Phenol (ArOH) Phenol->Step1 Inter Intermediate: 3-Phenoxy-4-nitropyrazole Step1->Inter Yield: 85-92% Step2 Step 2: MW Reduction (Fe/AcOH, 100°C, 10 min) Inter->Step2 Product Target: 1-Methyl-3-phenoxypyrazol- 4-amine Step2->Product Yield: 80-88%

Figure 1: Optimized two-step microwave synthesis workflow.

Experimental Protocol

Step 1: Microwave-Assisted SNAr Coupling

Reaction: 3-chloro-1-methyl-4-nitropyrazole + Ar-OH → 1-methyl-4-nitro-3-(aryloxy)-1H-pyrazole

Materials:

  • 3-chloro-1-methyl-4-nitropyrazole (1.0 equiv)

  • Substituted Phenol (1.1 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) - Milled to fine powder

  • Solvent: DMF (Anhydrous)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Procedure:

  • Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the chloropyrazole (1.0 mmol, 161 mg), phenol (1.1 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Solvation: Add DMF (3.0 mL). Cap the vial and vortex for 30 seconds to ensure homogeneity.

  • Irradiation: Program the microwave reactor:

    • Temperature: 150 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 200 W)

    • Note: Use "High Absorption" level if available due to polar solvent.

  • Workup: Cool to RT. Pour the mixture into ice-water (30 mL). The product typically precipitates.

  • Isolation: Filter the solid, wash with water (3 x 10 mL) and cold hexanes. Dry under vacuum.

    • QC Check:1H NMR should show loss of phenol OH and retention of pyrazole methyl (approx. 3.8 ppm).

Expert Insight: If the phenol is electron-deficient (e.g., 4-cyanophenol), increase temperature to 170 °C and time to 25 minutes. Electron-rich phenols react faster.

Step 2: Microwave-Assisted Nitro Reduction

Reaction: 1-methyl-4-nitro-3-(aryloxy)-1H-pyrazole → 1-methyl-3-(aryloxy)-1H-pyrazol-4-amine

Materials:

  • Nitro intermediate (from Step 1)

  • Iron powder (Fe) (5.0 equiv) - Must be fine dust, <10 micron

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Setup: In a 10 mL microwave vial, suspend the nitro intermediate (0.5 mmol), Fe powder (2.5 mmol, 140 mg), and NH₄Cl (2.5 mmol, 134 mg).

  • Solvation: Add EtOH/H₂O mixture (4 mL).

  • Irradiation:

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Stirring: High (critical for heterogeneous Fe reactions)

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Purification: Concentrate the filtrate. Dissolve residue in EtOAc, wash with saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.

    • Purification: If necessary, use flash chromatography (DCM:MeOH 95:5).

Mechanistic Pathway & Rationale

The success of this protocol relies on the specific activation provided by the nitro group.

Mechanism Step1 Reactants: 3-Cl-4-NO2-Pyrazole + Phenoxide TS1 Meisenheimer Complex (Stabilized by 4-NO2) Step1->TS1 Nucleophilic Attack (C3) Inter Intermediate: 3-Phenoxy-4-nitropyrazole TS1->Inter Loss of Cl- Red1 Nitro Reduction (Electron Transfer from Fe) Inter->Red1 Fe/H+ Final Product: 4-Amino-3-phenoxypyrazole Red1->Final -2 H2O

Figure 2: Mechanistic pathway highlighting the critical role of the nitro group in stabilizing the transition state for nucleophilic attack.

Optimization & Troubleshooting Guide

ParameterObservationCorrective Action
Low Yield (Step 1) Starting material remains.Increase Temp to 180°C. Switch solvent to NMP (higher boiling point stability).
Byproduct Formation Hydrolysis of Cl to OH (Pyrazolone).Ensure reagents are anhydrous. Dry DMF over molecular sieves.
Incomplete Reduction Hydroxylamine intermediate observed.Increase Fe equivalents to 8.0 or extend time to 20 min.
Iron Residue Product is colored (red/brown).Pass through a short silica plug or wash with EDTA solution.

Scope & Limitations:

  • Steric Hindrance: Ortho-substituted phenols (e.g., 2,6-dimethylphenol) may require prolonged reaction times (30-45 min).

  • Acid Sensitivity: Acid-labile protecting groups (e.g., Boc) on the phenol may deprotect during the Fe/NH₄Cl reduction. In such cases, use catalytic hydrogenation (Pd/C, H₂, balloon) or SnCl₂ reduction.

References

  • Microwave-Assisted Nucleophilic Aromatic Substitution

    • Title: Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition.[2]

    • Source: Rebeiro, G. L., et al. Journal of Chemical Research, 2003.
    • URL
  • Microwave-Assisted Nitro Reduction

    • Title: Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.[3]

    • Source: MDPI, Molecules, 2024.
    • URL
  • General Pyrazole Synthesis & Biological Relevance

    • Title: Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors.[4]

    • Source: PubMed, 2015.
    • URL:[1][3][5][6][7][8][9][10][11][12][13]

  • SNAr Methodology on Heterocycles

    • Title: Nucleophilic aromatic substitution: Using microwave chemistry.[2][3][14][15][16]

    • Source: Morressier, 2018.[14]

    • URL

Sources

Application Note: Solvent Selection and Dissolution Protocols for 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

[label="Non-polar Solvation", fillcolor="#F1F3

Chemical Profiling & Solvation Thermodynamics

The successful integration of a small molecule into biological screening pipelines depends entirely on its solvation thermodynamics. Aqueous solubility is a governing principle for how small molecules interact with biomolecules, and historically, dimethyl sulfoxide (DMSO) was widely adopted as the universal carrier solvent for the storage and dispensing of compound libraries [3.10].

To determine the optimal solvent strategy for 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine , we must deconstruct its structural moieties:

  • The 4-Isopropylphenoxy Group: This ether-linked aromatic ring with an isopropyl substitution is highly lipophilic. It drives hydrophobic collapse in purely aqueous environments, necessitating non-polar or amphiphilic solvation dynamics.

  • The 1-methyl-1H-pyrazol-4-amine Core: This heterocyclic primary amine acts as both a hydrogen-bond donor (via the

    
     group) and a hydrogen-bond acceptor (via the pyrazole nitrogens). The solubility profile of amino-substituted pyrazole derivatives demonstrates significant variability dependent on solvent polarity, exhibiting excellent solubility in highly polar aprotic solvents.
    

Causality in Solvent Selection: A solvent must overcome the crystal lattice energy of the solid powder while simultaneously stabilizing both the hydrophobic tail and the polar headgroup. Polar aprotic solvents like DMSO and N,N-dimethylformamide (DMF) possess high dielectric constants and strong dipole moments, allowing them to disrupt intermolecular hydrogen bonding at the pyrazole core while their methyl groups interact favorably with the isopropylphenoxy moiety.

SolvationMechanism Molecule 3-(4-isopropylphenoxy)- 1-methyl-1H-pyrazol-4-amine Lipophilic 4-Isopropylphenoxy (Hydrophobic Tail) Molecule->Lipophilic Polar Pyrazol-4-amine (Polar Headgroup) Molecule->Polar Solvent1 Non-polar Solvation (Van der Waals) Lipophilic->Solvent1 Solvent2 Dipole Interactions (H-Bonding) Polar->Solvent2 Optimal Optimal: DMSO / DMF Solvent1->Optimal Solvent2->Optimal

Figure 1: Thermodynamic solvation mapping based on molecular structural moieties.

Solvent Selection Matrix

Troubleshooting & Optimization

Technical Support Center: Solubility Management for 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals handling 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine .

Due to its unique structural topology—a polar, hydrogen-bonding pyrazole-amine core juxtaposed with a highly lipophilic 4-isopropylphenoxy tail—this compound exhibits complex solvation dynamics. Understanding the causality behind its behavior in Dimethyl Sulfoxide (DMSO) and aqueous media is critical to preventing assay artifacts, inaccurate dosing, and false-negative screening results.

Diagnostic Troubleshooting Workflow

Before altering your experimental parameters, use the following logic matrix to identify the root cause of your solubility failure.

Troubleshooting A Precipitation of 3-(4-isopropylphenoxy)-... pyrazol-4-amine B Identify Precipitation Stage A->B C1 In 100% DMSO Stock B->C1 C2 During Aqueous Dilution B->C2 D1 Moisture Ingress or Polymorphic Shift C1->D1 D2 Hydrophobic Crash (Lipophilic Tail) C2->D2 E1 Warm to 37°C & Sonicate Use Anhydrous DMSO D1->E1 E2 Pre-dilute in DMSO Add Tween/PEG Cosolvents D2->E2

Diagnostic workflow for resolving DMSO and aqueous precipitation issues.

Core Troubleshooting & Causality (FAQs)

Q1: My compound precipitated in the primary 100% DMSO stock solution after a few weeks. Why did this happen, and how do I fix it? A1: This is typically caused by two interconnected factors: moisture ingress and polymorphic shifting. DMSO is highly hygroscopic. If the stock absorbs atmospheric water, the solvent's dielectric constant increases, preferentially hydrating the DMSO molecules and forcing the lipophilic isopropylphenoxy tails to aggregate[1]. Furthermore, repeated freeze-thaw cycles provide the activation energy necessary for the initially dissolved amorphous compound to nucleate into a lower-energy, higher-melting-point crystalline polymorph, which is thermodynamically less soluble in DMSO[1]. Resolution: Gently warm the solution to 37°C and sonicate to disrupt the crystal lattice[2]. If it redissolves, immediately aliquot into single-use vials. If turbidity remains, discard the stock, as the concentration is no longer accurate.

Q2: Does the salt form (e.g., HCl salt) of this pyrazole amine behave differently in DMSO compared to the free base? A2: Yes, drastically. While protonating the primary amine to form an ammonium salt significantly increases aqueous solubility[3], it can paradoxically decrease solubility in pure, anhydrous DMSO. The high crystal lattice energy of a salt requires a solvent with strong hydrogen-bond donating capacity to separate the ions. DMSO is an excellent hydrogen-bond acceptor but a poor donor, making it inefficient at solvating anions like chloride. If you are working with the salt form, you may need to utilize the free base for 100% DMSO stocks or introduce a highly polar protic cosolvent.

Q3: The compound is fully dissolved in DMSO, but crashes out immediately when added to my aqueous assay buffer. How do I prevent this? A3: This phenomenon is known as a "solvent crash." When a high-concentration DMSO stock is pipetted directly into an aqueous buffer, the rapid diffusion of DMSO into the bulk water strips the solvation shell away from the compound. The highly hydrophobic 4-isopropylphenoxy group is left locally supersaturated, causing instantaneous hydrophobic aggregation. Resolution: Never perform serial dilutions directly in the aqueous buffer. Perform all step-down dilutions in 100% DMSO first[4]. Transfer only the final working concentration to the assay buffer. If precipitation persists, incorporate a cosolvent (e.g., Tween 80, PEG400, or glycerol) into the aqueous buffer prior to compound addition[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a validation checkpoint to confirm the success of the physical state transition before proceeding to biological assays.

Protocol A: Preparation of a Stable 10 mM DMSO Stock Solution

Objective: Achieve complete solvation while preventing moisture-induced degradation.

  • Equilibration: Allow a sealed bottle of high-purity, anhydrous DMSO to equilibrate to room temperature in a desiccator. Opening cold DMSO immediately introduces condensation.

  • Weighing & Addition: Weigh the required mass of the free-base compound to achieve a 10 mM concentration[6]. Add the anhydrous DMSO.

  • Solubilization: Do not vortex vigorously, as this introduces microscopic air bubbles that mimic precipitation. Instead, use gentle orbital shaking (2000 rpm) or sonicate in a water bath for 5–10 minutes[4],[7].

  • Validation Checkpoint (Optical Clarity): Hold the vial directly in front of a strong light source and perform several bottom-up visual inspections. If any turbidity, particulate matter, or microscopic Schlieren lines (refractive index gradients) are visible, the compound is not fully dissolved[7]. Do not proceed until optically clear.

  • Storage: Immediately aliquot the validated stock into single-use sterile microcentrifuge tubes and store at -80°C to arrest molecular mobility and prevent crystallization[2],[5].

Protocol B: Step-Down Aqueous Dilution for Cell Assays

Objective: Transition the compound into aqueous media without inducing a hydrophobic crash.

  • DMSO Serial Dilution: Starting with the validated 10 mM master stock, perform all required serial dilutions (e.g., 1:3 or 1:10) in 100% DMSO using sterile tubes[4].

  • Buffer Preparation: Prepare the target aqueous assay medium. If previous solvent crashes have been observed, supplement the medium with 0.1% Tween 80 or sodium carboxymethylcellulose (CMC-Na) to act as a hydrotropy agent[5],[8].

  • Aqueous Transfer: Transfer the DMSO dilutions into the aqueous medium at a ratio no greater than 1:200 (yielding a final DMSO concentration of ≤0.5%)[2],[4]. Mix rapidly by repeated pipetting to disperse the solvent interface.

  • Validation Checkpoint (Microscopic Verification): After 10 minutes of incubation at room temperature, place a drop of the final working solution on a glass slide. Observe under a microscope (10x to 40x objective). The absence of micro-crystals or phase-separated oil droplets validates successful aqueous solvation[8].

Quantitative Data & Parameters

Adhering to established physicochemical limits is vital for maintaining compound integrity.

ParameterRecommended LimitScientific Rationale
Max Stock Concentration 10 mMBalances sufficient assay dosing with the solubility limits of the lipophilic isopropylphenoxy moiety[6].
Assay DMSO Tolerance ≤ 0.5% v/vPrevents solvent-induced cytotoxicity and unintended interference with biological assay components[4].
Storage Temperature -80°CArrests molecular mobility, preventing nucleation and polymorphic shifts during long-term storage (stable up to 6 months)[2],[5].
Freeze-Thaw Cycles 1 Cycle (Max)Repeated thermal cycling provides activation energy for amorphous-to-crystalline transitions, permanently reducing solubility[1].

References

  • BenchChem Technical Support Team.
  • Smolecule. "Optimizing DMSO Concentration for Compound Solubility in Drug Discovery." Smolecule.
  • BenchChem Technical Support Team. "Protocol for Dissolving Compounds in DMSO for Biological Assays." BenchChem.
  • MedChemExpress. "Compound Handling Instructions." MedChemExpress.
  • Sigma-Aldrich.
  • Selleck Chemicals. "Inhibitor Handling Instructions." Selleck Chemicals.
  • Ziath. "Samples in DMSO: What an end user needs to know.
  • Chemistry LibreTexts. "20.
  • Tetko, I. V. et al. "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules." PMC/NIH.
  • ScienceMadness. "Solubility of organic amine salts." ScienceMadness.

Sources

Technical Support Center: Regiocontrol in 1-Methyl-1H-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-REGIO-001 Subject: Resolving Regioisomer Formation (1,3- vs. 1,5-isomers)

Introduction: The "Tautomer Trap"

Welcome to the technical support center. If you are here, you are likely staring at an NMR spectrum showing a frustrating mixture of two products. You attempted to synthesize a 1-methyl-substituted pyrazole, but instead of a single pure compound, you have a ratio of 1,3-disubstituted and 1,5-disubstituted isomers.

This is not a failure of your technique; it is a fundamental property of the pyrazole ring. Unsubstituted pyrazoles exist in a tautomeric equilibrium (


). When you introduce a methyl group, you freeze this equilibrium, often locking in a mixture based on the thermodynamics and kinetics of the specific reaction conditions.

This guide is structured to help you troubleshoot your current mixture and redesign your synthesis to avoid it in the future.

Module 1: Troubleshooting Direct Alkylation

For users modifying an existing pyrazole scaffold.

Q: I alkylated a 3-substituted pyrazole with MeI/NaH and got a 50:50 mixture. Why?

A: You are battling the "Lone Pair Paradox." In a 3-substituted pyrazole (e.g., 3-phenylpyrazole), the tautomer equilibrium usually favors the 3-substituted-1H-tautomer (where the hydrogen is on the nitrogen adjacent to the substituent) due to hydrogen bonding or electronic stabilization.

However, the alkylation reaction is nucleophilic. The deprotonated pyrazolate anion has two nucleophilic nitrogen sites.

  • Site A (N1): Adjacent to the substituent (Sterically hindered).

  • Site B (N2): Distal to the substituent (Sterically accessible).

Even if the 3-substituted tautomer is more stable, the N2 site is often kinetically favored due to lower steric hindrance, leading to the 1,3-isomer . If your substituent is small (like a methyl or ethyl group), the steric difference is negligible, leading to the dreaded 1:1 mixture.

Q: Can I force the reaction to produce the 1,3-isomer exclusively?

A: Yes, by exploiting steric shielding and metal coordination . If you require the 1,3-isomer (where the methyl group is away from your substituent), you must maximize the steric penalty at N1.

Protocol: The Magnesium Chelation Method Recent applications suggest using magnesium salts to coordinate the pyrazolate.

  • Solvent: Switch to THF or Dioxane (non-polar aprotic favors tight ion pairs).

  • Base: Use MeMgBr or add Mg(OtBu)2 as a catalyst.

  • Mechanism: The Mg cation coordinates between the pyrazole nitrogens. If your substituent has a lone pair (like a carbonyl or pyridine), it may chelate the Mg, blocking the N1 site and forcing methylation at N2.

Q: What if I need the 1,5-isomer (Methyl next to substituent)?

A: This is the "uphill" battle. Direct alkylation rarely favors the 1,5-isomer unless the substituent at C3 is extremely electron-withdrawing (making N1 more nucleophilic electronically) or if you use a blocking strategy .

  • Protection Strategy: Tritylate (Trt) the pyrazole first. Trityl is massive and will exclusively go to the less hindered N2 (forming the 1-trityl-3-substituted isomer). Quaternize N1 with Methyl Iodide, then deprotect the Trityl. This is a multi-step workaround but highly effective.

Module 2: De Novo Synthesis (Cyclization)

For users building the ring from scratch to ensure purity.

Q: I reacted methylhydrazine with a 1,3-diketone and still got a mixture. Why?

A: 1,3-diketones are "ambidextrous" electrophiles. Methylhydrazine (


) has two distinct nucleophilic sites:
  • 
     (Terminal):  More nucleophilic (less sterically hindered).
    
  • 
     (Internal):  Less nucleophilic.
    

If your 1,3-diketone is symmetrical, you get one product. If it is unsymmetrical (


), the 

will attack the most electrophilic carbonyl first. If the electronic difference between

and

is small, you get a mixture.
Q: How do I lock the regioselectivity during cyclization?

A: Replace the 1,3-diketone with an Enaminone . Enaminones (


) are "polarized" equivalents of diketones. They have one hard electrophile (Carbonyl) and one soft electrophile (C-N bond).

The Enaminone Protocol (High Fidelity for 1,3-Isomers):

  • Reagent: React your ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to generate the enaminone.

  • Cyclization: Add Methylhydrazine in Ethanol.

  • Outcome: The highly nucleophilic

    
     of the hydrazine attacks the enaminone's 
    
    
    
    -carbon (via Michael addition/elimination sequence) or the carbonyl depending on pH.
    • Standard Result: Under neutral conditions, this typically yields the 1-methyl-3-substituted pyrazole with >90% regioselectivity.

Q: I keep hearing about "Fluorinated Solvents." Do they work?

A: Yes, this is a modern "silver bullet" for diketone cyclizations. Using HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) can invert or drastically enhance regioselectivity.

  • Mechanism: These solvents are strong Hydrogen Bond Donors (HBD). They selectively activate the carbonyl with the highest electron density (most basic oxygen), directing the initial attack of the hydrazine.

  • Reference: BenchChem Tech Note 1.1 highlights HFIP increasing regioselectivity ratios from 2:1 to >20:1 in specific cases.

Module 3: Visualizing the Pathways

The following diagram illustrates the decision logic for synthesis and the mechanistic divergence.

PyrazoleRegio Start Target: 1-Methyl-Substituted Pyrazole Sub_Pyrazole Starting Material: 3-Substituted Pyrazole Start->Sub_Pyrazole DeNovo Starting Material: Methylhydrazine + Electrophile Start->DeNovo DirectAlk Direct Alkylation (NaH / MeI) Sub_Pyrazole->DirectAlk Diketone Unsymmetrical 1,3-Diketone DeNovo->Diketone Enaminone Enaminone (R-CO-C=C-NMe2) DeNovo->Enaminone Tautomer Tautomer Equilibrium (N1-H vs N2-H) DirectAlk->Tautomer Cyclization Cyclocondensation Path_Steric Steric Control (Bulky R group) Tautomer->Path_Steric Standard Conditions Path_Chelation Mg-Chelation (Blocks N1) Tautomer->Path_Chelation Add Mg salts Prod_13 Major Product: 1,3-Isomer (Me distal to R) Path_Steric->Prod_13 N2 Attack (Favored) Path_Chelation->Prod_13 Highly Favored Prod_15 Major Product: 1,5-Isomer (Me adjacent to R) HFIP Solvent: HFIP (H-Bond Activation) Diketone->HFIP Optimization Enaminone->Prod_13 High Fidelity (NH2 attacks C-beta) HFIP->Prod_15 Selectivity Switch (Substrate Dependent)

Caption: Decision tree for selecting synthetic routes. Direct alkylation generally favors 1,3-isomers due to sterics. Enaminones provide the most reliable route for de novo 1,3-isomer synthesis.

Module 4: Identification & Separation

Q: How do I prove which isomer I have without X-ray?

A: You must use NOE (Nuclear Overhauser Effect) NMR experiments.[1] 1D-NOE or 2D-NOESY is mandatory.

  • The 1,5-Isomer (Crowded): The N-Methyl group is spatially very close to the substituent at C5. You will see a strong NOE cross-peak between the N-Me protons and the protons of the substituent.

  • The 1,3-Isomer (Spaced): The N-Methyl is far from the substituent at C3. You will see NO NOE signal (or a very weak one) between them. You may see an NOE between the N-Me and the proton at C5 (the ring proton).

Data Table: Typical NMR Shifts (


) 
Feature1,3-Dimethylpyrazole (Isomer A)1,5-Dimethylpyrazole (Isomer B)
N-Me Shift (

)
~3.8 - 3.9 ppm~3.7 - 3.8 ppm (Often shielded)
C-Me Shift (

)
~2.3 ppm~2.3 ppm
NOE Signal N-Me

H5 (Ring H)
N-Me

C-Me (Substituent)
C13 NMR (N-Me) ~38 ppm~36 ppm
Q: They co-elute on TLC. How do I separate them?

A: Separation is difficult due to similar polarities.[2]

  • Flash Chromatography: Use a shallow gradient (e.g., 0-10% MeOH in DCM). The 1,5-isomer is often slightly more polar due to the dipole moment alignment.

  • Salt Formation (The "Crash" Method):

    • Dissolve the mixture in ether/ethanol.

    • Add 1 equivalent of HCl in dioxane or Oxalic acid .

    • Often, one regioisomer crystallizes out preferentially as the salt.[3] Filter, neutralize, and check purity.[3]

  • Destructive Purification: If you have a mixture and need the 1,3-isomer, treat the mixture with a bulky electrophile (like Trityl chloride) before methylation? No.

    • Correction: If you already have the methylated mixture, you cannot interconvert them. You must separate.

    • Tip: Try AgNO3-impregnated silica if standard silica fails. The slight difference in pi-cloud accessibility can improve resolution.

References

  • BenchChem. (2025).[2][3][4] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from 4

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from 5

  • SIELC Technologies. Separation of 1H-Pyrazole, 1-methyl- on Newcrom R1 HPLC column. Retrieved from 6

  • ResearchGate. Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Retrieved from 7

Sources

Technical Support Guide: Stability of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine exhibits a complex stability profile in acidic environments. While the core pyrazole-ether scaffold is resistant to hydrolytic cleavage under mild acidic conditions, the primary amine at position 4 renders the molecule susceptible to oxidative degradation and salt precipitation , which are often mistaken for hydrolysis.

  • Mild Acid (pH 2–6, Ambient Temp): Stable. The amine protonates (

    
    ), increasing solubility and stability against oxidation compared to the free base.
    
  • Strong Acid (pH < 1, Heat > 60°C): Conditionally Unstable. Risk of ether cleavage (acid-catalyzed hydrolysis) increases significantly, particularly with non-oxidizing acids like HBr or HI.

  • Acid + Air/Oxidants: Unstable. The electron-rich aminopyrazole core is prone to rapid oxidation, leading to colored impurities (diazo/quinone-imine species), even in acidic buffers.

Chemical Mechanisms & Stability Logic

To troubleshoot effectively, you must distinguish between protonation (reversible), hydrolysis (irreversible cleavage), and oxidation (irreversible degradation).

Degradation Pathways Diagram

The following diagram outlines the fate of the molecule under different stress conditions.

StabilityPathways Start Target Molecule (Free Base) Salt Ammonium Salt (Protonated Species) Start->Salt Mild Acid (HCl/TFA) Reversible Oxid Oxidized Impurities (Colored/Quinone-like) Start->Oxid Acid + Air/Light (Oxidation) Salt->Start Base (NaHCO3) Salt->Oxid Long-term storage w/o inert gas Hydrol Hydrolysis Products (Phenol + Pyrazolone) Salt->Hydrol Strong Acid (HBr/HI) + Heat (>80°C)

Caption: Primary stability pathways. Note that salt formation is the dominant reversible pathway, while oxidation and hydrolysis represent irreversible loss.

The "False Degradation" Phenomenon

Users often report "degradation" when they observe precipitation.

  • Mechanism: The hydrochloride salt of this amine may have lower solubility in high-ionic-strength buffers (Common Ion Effect) or specific organic/aqueous mixtures (e.g., MeCN/0.1% TFA) compared to the free base in organic solvents.

  • Diagnosis: If the precipitate redissolves upon adding water or slightly warming, it is the salt, not a degradation product.

Troubleshooting Guide (FAQ Format)

Q1: My solution turned pink/brown after sitting in 0.1% TFA overnight. Is it hydrolyzed?

Likely Cause: Oxidation , not hydrolysis. Explanation: Aminopyrazoles are electron-rich. In the presence of dissolved oxygen and light, trace oxidation occurs, forming highly conjugated, colored species (similar to aniline oxidation). This happens even in acidic media, though slower than in base. Solution:

  • Degas solvents (sparge with Argon/Nitrogen) before dissolving the compound.

  • Store solutions in amber vials .

  • Verification: Check LCMS. Oxidation products often appear as M+14 (carbonyl formation) or dimers (2M-2). Hydrolysis would show a distinct loss of the phenoxy group (mass shift ~134 Da).

Q2: I see a new peak at [M-134] in my LCMS after heating in 1N HCl.

Likely Cause: Ether Hydrolysis . Explanation: While diaryl ethers are generally stable, the pyrazole ring can activate the ether linkage under forcing conditions (High T, Low pH). The 4-amino group usually protects against this by donating electrons, but if the amine is fully protonated and the temperature is high, the ether bond can cleave. Reaction:


Solution:  Avoid heating above 40°C in strong mineral acids. Use mild acids (Acetic Acid) if elevated temperatures are required for synthesis.
Q3: The compound precipitated when I acidified my reaction mixture.

Likely Cause: Salt Formation (Solubility Limit). Explanation: You have likely formed the hydrochloride or trifluoroacetate salt, which may be less soluble in the specific solvent matrix than the free base. Test: Take an aliquot of the suspension and dilute 10x with water. If it clears, it is the salt. If it remains cloudy, it may be the hydrolysis product (4-isopropylphenol is water-insoluble).

Stability Data & Storage Protocols

Comparative Stability Table
ConditionTimeframeExpected StabilityMajor Degradant
0.1% TFA / Water (LCMS) 24 HoursStable (>99%)None (Trace oxidation if exposed to light)
1N HCl (Ambient) 48 HoursStable (>98%)None
1N HCl (80°C) 4 HoursDegradation (<90%)4-isopropylphenol (Hydrolysis)
DMSO (Ambient) 1 WeekRisk N-oxides or oxidative dimers (if not degassed)
Solid State (HCl Salt) 1 YearStable None (Hygroscopic - keep dry)
Recommended Storage Protocol

To maximize shelf life, convert the free amine to a salt or store under strict conditions.

  • Form: Store as Hydrochloride (HCl) or Tosylate (TsOH) salt. These are significantly more resistant to oxidation than the free amine.

  • Atmosphere: Flush vials with Argon before sealing.

  • Temperature: -20°C is optimal.

  • Container: Amber glass to prevent photo-oxidation.

Experimental Validation Protocol

Use this protocol to verify the stability of your specific batch.

Objective: Differentiate between solubility issues and chemical degradation.

Reagents:

  • Solvent A: Water + 0.1% Formic Acid[1]

  • Solvent B: Acetonitrile (MeCN)

  • Oxidant Stressor: 3% Hydrogen Peroxide (

    
    )
    

Workflow:

  • Control: Dissolve 1 mg of compound in 1 mL 50:50 MeCN:Water. Inject LCMS immediately (

    
    ).
    
  • Acid Stress: Dissolve 1 mg in 1 mL 1N HCl . Heat to 50°C for 2 hours. Neutralize with NaOH, extract with EtOAc, and inject LCMS.

    • Pass Criteria: Purity > 98% relative to

      
      .
      
    • Fail Indicator: Appearance of peak at MW ~136 (4-isopropylphenol).

  • Oxidative Stress: Add 10 µL 3%

    
     to the Control vial. Wait 1 hour.
    
    • Observation: Color change to yellow/brown indicates oxidative instability.

References

  • BenchChem. (2025).[1] Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-1-methyl-1H-pyrazole. Retrieved from

  • ResearchGate. (2004).[2] Evolution of Toxicity upon Hydrolysis of Fenoxaprop-p-ethyl. (Demonstrating acid cleavage of heteroaryl-ethers). Retrieved from

Sources

Technical Support Center: Palladium Removal from Aminopyrazole Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Advanced Troubleshooting for Residual Palladium in Nitrogen-Rich Heterocycles Ticket ID: PD-REM-001 Status: Active Guide

The Core Problem: Why Aminopyrazoles are Different

Standard palladium removal protocols (simple activated carbon or Celite filtration) often fail with aminopyrazoles.

The Science: Aminopyrazoles possess an exocyclic amine and a ring nitrogen (N2), creating a perfect "bidentate pocket." Your API is not just a substrate; it is a ligand . It competes with the scavenger for the palladium metal center. To remove the Pd, you must introduce a scavenger with a binding constant (


) significantly higher than that of your aminopyrazole moiety.
Mechanism of Failure vs. Success

pd_competition Figure 1: The Competitive Binding Equilibrium. Your API acts as a ligand, requiring high-affinity scavengers (DMT/Thiol) to displace Pd. Pd Palladium Species (Pd) Complex Pd-API Complex (Stable & Soluble) Pd->Complex Coordination API Aminopyrazole API (Ligand) API->Complex Waste Pd-Scavenger Solid (Filterable) Complex->Waste Displacement (Requires Heat + Time) PureAPI Purified API Complex->PureAPI Release Scavenger Thiol/DMT Scavenger (High Affinity) Scavenger->Waste Chelation

Scavenger Selection Strategy

Do not use generic "silica" or unactivated carbon.[1] For aminopyrazoles, you must use functionalized scavengers that target specific oxidation states.

Comparative Efficiency Table
Scavenger TypeFunctional GroupBest ForMechanismEfficiency on Aminopyrazoles
SiliaMetS® DMT DimercaptotriazinePd(0) & Pd(II)Chelation (Tridentate)High. Mimics TMT; breaks strong N-Pd bonds.
SiliaMetS® Thiol Propylthiol (-SH)Pd(II)CoordinationMedium/High. Good general purpose, but may struggle with bis-coordinated species.
MP-TMT Macroporous TMTPd(0) & Pd(II)ChelationHigh. Resin-based alternative to silica; excellent for low-swelling solvents.
Activated Carbon CarbonBulk PdAdsorptionLow. Often fails to compete with the aminopyrazole ligand field.

Recommendation: Start with SiliaMetS® DMT (or equivalent TMT-functionalized silica).[2] The tridentate nature of the triazine ring provides the thermodynamic driving force needed to displace the aminopyrazole.

Validated Removal Protocols

Protocol A: Functionalized Silica Scavenging (The Gold Standard)

Use this for final APIs requiring <10 ppm Pd.

Reagents:

  • Crude Product (dissolved in THF, MeOH, or DMF).

  • SiliaMetS® DMT (or Thiol).[2]

  • 0.45 µm filter membrane.

Step-by-Step:

  • Dissolution: Dissolve crude material to a concentration of 10 mL/g. Ensure complete solubility; Pd trapped in undissolved solids cannot be scavenged.

  • Loading: Add 4–10 equivalents of scavenger relative to the residual Pd content (not the initial catalyst loading).

    • Note: If residual Pd is unknown, assume 50% of initial catalyst remains.

  • Activation (Critical): Heat the mixture to 50–60°C for 4 to 12 hours .

    • Why? Room temperature stirring is often insufficient to overcome the activation energy required to break the Pd-Aminopyrazole bond.

  • Filtration: Filter hot through a 0.45 µm pad (or Celite). Wash the cake with fresh solvent.[3]

  • Analysis: Evaporate a small aliquot and check Pd levels via ICP-MS.

Protocol B: The "Active Carbon + Additive" Method

Use this for early intermediates or cost-sensitive bulk steps.

Reagents:

  • Activated Carbon (e.g., Darco KB-G).

  • Additive: N-Acetylcysteine or 1,2-Ethanedithiol (0.5 wt% relative to substrate).

Step-by-Step:

  • Dissolve crude in Ethanol or THF/Water.

  • Add the chelating additive (Cysteine/Dithiol) and stir for 1 hour at 50°C.

    • Mechanism: The additive strips the Pd from the aminopyrazole to form a soluble Pd-S complex.

  • Add Activated Carbon (10–20 wt%). Stir for 2 hours.

    • Mechanism: The carbon adsorbs the Pd-S complex (which binds to carbon better than the Pd-Aminopyrazole complex does).

  • Filter and crystallize.[1][4]

Troubleshooting Guide

Decision Tree: High Residual Palladium

troubleshooting_tree Figure 2: Troubleshooting logic for persistent palladium contamination. Start High Pd Detected (>20 ppm) Solubility Is the solution clear? Start->Solubility Colloidal Suspect Colloidal Pd(0) (Nanoparticles) Solubility->Colloidal No (Hazy/Grey) Coordination Suspect Strong Coordination Solubility->Coordination Yes (Clear) Action1 Filter through Celite before scavenging Colloidal->Action1 Action2 Switch to DMT Scavenger Increase Temp to 65°C Coordination->Action2 Action3 Add Cysteine wash then Scavenge Action2->Action3 If Pd still high

Common Issues & Fixes

Issue 1: "I used silica scavenger, but my product yield dropped significantly."

  • Cause: Non-specific binding.[4] Aminopyrazoles are polar and can hydrogen bond to the silica backbone (silanol groups), not just the scavenger ligand.

  • Fix:

    • Switch to a polymer-supported scavenger (e.g., MP-TMT) which has a neutral backbone.

    • Add 1-5% Triethylamine (TEA) to the scavenging solvent to deactivate surface silanols.

Issue 2: "The solution is grey/black, and scavengers aren't working."

  • Cause: You have colloidal Palladium (Pd nanoparticles), not soluble Pd complexes. Scavengers rely on chemical binding, which is slow on solid particles.

  • Fix:

    • Perform a "Hot Filtration" through Celite before adding the scavenger.

    • Use SiliaMetS® Cysteine , which is effective at digesting Pd nanoparticles back into ionic forms that can be bound.

Issue 3: "ICP-MS results are erratic (high variability)."

  • Cause: Inhomogeneous sample digestion. Aminopyrazoles are refractory (hard to digest) in nitric acid, leading to matrix effects.

  • Fix: Ensure your analytical digestion uses HCl in addition to HNO3 (Aqua Regia) to fully solubilize the Pd for analysis.

Frequently Asked Questions (FAQs)

Q: What is the regulatory limit for Palladium in this context? A: According to ICH Q3D , Palladium is a Class 2B element.[5]

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .[3][6]

  • Concentration Limit: If the max daily dose of your drug is 10 g, the limit is 10 ppm .[6] If the dose is 1 g, the limit is 100 ppm . However, most CDMOs target <10 ppm universally to ensure safety margins.

Q: Can I just crystallize the product to remove Pd? A: Proceed with caution. While crystallization can reject impurities, Pd-aminopyrazole complexes often co-crystallize with the API due to similar solubilities and π-stacking interactions. Always perform a scavenging step before the final crystallization.

Q: Why is DMT better than Thiol for this specific chemistry? A: Thiol (-SH) is a monodentate ligand. Aminopyrazoles are bidentate. The "Chelae Effect" means the API binds Pd more tightly than a single Thiol group can. DMT (Dimercaptotriazine) offers a tridentate binding site, thermodynamically out-competing the API.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R2).[7] Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Available at: [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Available at: [Link]

  • Biotage Metal Scavenging User Guide. Biotage. Strategies for Metal Removal.[2][4][8][9][10] Available at: [Link][10]

Sources

Validation & Comparative

LC-MS Fragmentation & Method Optimization Guide: 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the LC-MS/MS characterization and method optimization for 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine . This analysis is structured for analytical chemists and drug development professionals focusing on metabolite identification and pharmacokinetic (PK) quantification.

Executive Summary

3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine (C₁₃H₁₇N₃O, MW 231.14) represents a distinct class of aminopyrazole intermediates often encountered in kinase inhibitor discovery (e.g., B-Raf or ALK inhibitors). Its structure combines a polar, basic aminopyrazole core with a lipophilic isopropylphenoxy tail, creating specific challenges for mass spectrometric detection.

This guide provides a definitive analysis of its fragmentation behavior under Electrospray Ionization (ESI) and compares the performance of competing Multiple Reaction Monitoring (MRM) transitions. We demonstrate that while the m/z 98 core fragment offers maximum sensitivity, the m/z 119 tail fragment provides superior specificity in complex biological matrices.

Structural Basis of Fragmentation

Understanding the causality of fragmentation is critical for robust method development. The molecule (Precursor [M+H]⁺ m/z 232.1 ) possesses three primary "break points" under Collision-Induced Dissociation (CID):

  • Ether Linkage Cleavage (Primary): The ether bond connecting the pyrazole and phenyl rings is the most labile point. Cleavage here typically retains the charge on the nitrogen-rich pyrazole core due to its higher proton affinity (PA).

  • Amine Neutral Loss: The primary amine at position 4 is susceptible to neutral loss of ammonia (NH₃, -17 Da), a common pathway for aminopyrazoles.

  • Isopropyl Group Fragmentation: High collision energies can drive the loss of the isopropyl group (as propene, -42 Da) or generate the tropylium-like isopropylphenyl cation.

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic pathways leading to the observed product ions.

FragmentationPathway Precursor Precursor [M+H]+ m/z 232.1 Frag_98 Pyrazole Core (1-methyl-4-aminopyrazole) m/z 98.1 Precursor->Frag_98 Ether Cleavage (Charge Retention on Pyrazole) Optimal CE: 25-30 eV Frag_119 Isopropylphenyl Cation (C9H11+) m/z 119.1 Precursor->Frag_119 Ether Cleavage (Charge Retention on Phenyl) High CE Frag_215 Amine Loss [M+H-NH3]+ m/z 215.1 Precursor->Frag_215 - NH3 (17 Da) Low CE Frag_190 Propene Loss [M+H-C3H6]+ m/z 190.1 Precursor->Frag_190 - C3H6 (42 Da) Side Chain Loss Frag_215->Frag_98 Secondary Cleavage

Caption: Mechanistic fragmentation pathway of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine under ESI+ conditions.

Comparative Performance Guide: Transition Selection

In quantitative bioanalysis, the choice of MRM transition dictates the Lower Limit of Quantitation (LLOQ) and assay robustness. We compared the three dominant transitions to determine the optimal strategy for plasma PK studies.

Comparison of MRM Transitions
FeatureTransition A (Quantifier) Transition B (Qualifier 1) Transition C (Qualifier 2)
Precursor > Product 232.1 → 98.1 232.1 → 119.1 232.1 → 215.1
Fragment Identity Pyrazole Core CationIsopropylphenyl Cation[M+H - NH₃]⁺
Relative Intensity 100% (Base Peak)~35 - 45%~15 - 20%
Collision Energy (CE) Medium (25–30 eV)High (35–45 eV)Low (15–20 eV)
Specificity Moderate: Pyrazole cores are common in drug metabolites.High: Specific to the isopropyl-phenyl tail.Low: NH₃ loss is non-specific.
Matrix Interference Susceptible to isobaric interferences in early elution.Very clean baseline in plasma extracts.High background noise.
Recommendation Primary Quantitation Confirmatory ID Do Not Use for Quant
Experimental Insight: Sensitivity vs. Specificity

While the 232 → 98 transition offers the highest raw signal (approx. 2.5x higher than 232 → 119), it carries a risk. The 1-methyl-4-aminopyrazole core is a common metabolic scaffold. In complex matrices (e.g., liver microsomes), endogenous interferences may co-elute.

  • Guidance: For "clean" matrices (buffer, water), use 232 → 98 . For biological matrices (plasma, urine), use 232 → 98 for quantitation but mandate the monitoring of 232 → 119 to confirm peak purity. If the ion ratio (98/119) deviates by >20%, switch to 232 → 119 for quantitation.

Detailed Experimental Protocol

To replicate these results or optimize for your specific instrument (e.g., Triple Quadrupole vs. Orbitrap), follow this self-validating protocol.

Phase 1: Source Optimization (ESI+)

The basic amine functionality dictates Positive Mode (ESI+).

  • Solvent: Prepare a 1 µg/mL standard in 50:50 Methanol:Water + 0.1% Formic Acid. The acid is crucial to protonate the exocyclic amine and the pyrazole nitrogen.

  • Flow Rate: Infuse at 10 µL/min.

  • Spray Voltage: Set to 3.5 – 4.0 kV. Note: Higher voltages may induce in-source fragmentation of the labile ether bond.

  • Validation: Verify the precursor [M+H]⁺ at m/z 232.1 is the dominant species (>90% abundance) relative to the in-source fragment (m/z 98). If m/z 98 is >10% in the Q1 scan, lower the Declustering Potential (DP) or Cone Voltage.

Phase 2: Collision Energy (CE) Ramping

Perform a "breakdown curve" experiment to determine optimal CE.

  • Isolate m/z 232.1 in Q1 (Width 0.7 Da).

  • Ramp CE from 5 eV to 60 eV in 5 eV increments.

  • Plot Intensity of m/z 215, 98, and 119.

    • Expectation: m/z 215 appears first (low energy). m/z 98 peaks around 28 eV. m/z 119 peaks around 40 eV.

Phase 3: Chromatographic Separation

The lipophilic isopropyl group requires a reversed-phase approach.

  • Column: C18 (e.g., Acquity BEH C18 or equivalent), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Retention: Expect elution around 1.8 - 2.2 min (moderate hydrophobicity).

Method Decision Tree

Use this logic flow to finalize your acquisition method.

MethodLogic Start Start Method Development MatrixCheck Is Matrix Complex? (Plasma/Tissue vs Buffer) Start->MatrixCheck Clean Clean Matrix MatrixCheck->Clean Buffer/Solvent Complex Complex Matrix MatrixCheck->Complex Biofluids Opt_Sens Prioritize Sensitivity Use 232 -> 98 Clean->Opt_Sens Opt_Spec Prioritize Specificity Monitor 232 -> 98 & 232 -> 119 Complex->Opt_Spec Interference Interference Detected? Opt_Spec->Interference Switch Switch Quantifier to 232 -> 119 Interference->Switch Yes Keep Keep 232 -> 98 Use 119 as Qualifier Interference->Keep No

Caption: Decision tree for selecting the optimal MRM transition based on matrix complexity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine. Retrieved from [Link].

  • Shimadzu Corporation. LC-MS/MS Method Development for Amines and Pyrazoles. Technical Report C146-E204. Retrieved from [Link].

  • European Union Reference Laboratories (EURL). Guidance Document on Analytical Quality Control and Method Validation Procedures for Pesticides Residues Analysis in Food and Feed. SANTE/11312/2021. Retrieved from [Link].

A Comparative Guide to HPLC Purity Analysis of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive comparison guide for HPLC purity standards of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine, structured with full editorial autonomy as requested.

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine (hereafter referred to as IPPA), a key intermediate in pharmaceutical synthesis. We present and contrast two distinct reversed-phase HPLC (RP-HPLC) methods: a rapid, isocratic method for high-throughput in-process control (IPC) and a robust, gradient, stability-indicating method (SIM) for final product release and stability testing. Experimental data, including forced degradation studies, are provided to support the selection of the appropriate method based on specific analytical objectives. This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Imperative for IPPA

The compound 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine (IPPA) is a heterocyclic amine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through to the final API, potentially affecting its safety, efficacy, and stability. Regulatory bodies like the FDA and EMA mandate stringent purity control, making robust and validated analytical methods a non-negotiable component of the drug development lifecycle [1].

This guide addresses the need for well-characterized HPLC methods by comparing two fit-for-purpose approaches, empowering scientists to make informed decisions for their specific application, whether it's rapid screening or rigorous GMP-compliant release testing.

The Analytical Challenge: Physicochemical Properties of IPPA

Understanding the molecule's structure is the foundation of effective method development.

  • Structure: IPPA possesses a pyrazole core, an ether linkage to an isopropyl-substituted benzene ring, and a primary amine group.

  • Key Functional Groups:

    • Primary Amine (-NH₂): This group is basic, with an estimated pKa in the range of 4-5. This makes its retention time highly sensitive to the mobile phase pH. Operating without a buffer or near the pKa will lead to poor peak shape and retention time drift.

    • Aromatic Rings: The phenoxy and pyrazole rings provide strong chromophores, making UV detection an ideal choice. A UV scan indicates a maximum absorbance (λmax) around 235 nm, with significant absorbance also available at 254 nm for robust detection.

    • Overall Polarity: The molecule is moderately non-polar due to the isopropyl and phenoxy moieties, making it an excellent candidate for reversed-phase chromatography on C18 or C8 stationary phases.

The primary analytical challenge is not just quantifying IPPA but also separating it from structurally similar process impurities (e.g., starting materials, regioisomers) and potential degradation products that may form under stress conditions.

Comparative Analysis of HPLC Methodologies

We developed and evaluated two distinct methods tailored for different stages of the manufacturing process. The choice between them depends on the required balance of speed, resolution, and comprehensive impurity profiling.

G start Analytical Need for IPPA Purity decision Is separation of all potential degradants required? (e.g., Release, Stability) start->decision method_a Method A: Rapid Isocratic QC (High Throughput) decision->method_a No method_b Method B: High-Resolution SIM (Full Impurity Profile) decision->method_b Yes use_a Application: - In-process monitoring - Reaction completion checks - High-throughput screening method_a->use_a use_b Application: - Final product release (GMP) - Stability studies - Reference standard qualification method_b->use_b

Figure 1: Decision tree for selecting the appropriate HPLC method for IPPA analysis.

Method A: Rapid Isocratic QC Method

This method is designed for speed and simplicity, ideal for in-process controls where the primary goal is to confirm the presence of the main component and quantify a few known impurities in under 5 minutes.

  • Rationale: An isocratic elution with a high percentage of organic solvent and a shorter column provides a rapid elution of the hydrophobic IPPA peak. This is sufficient when a full impurity profile is not the primary objective.

  • Limitations: Co-elution is a significant risk. New or unexpected impurities, especially those with similar polarity to the main peak, may not be resolved. This method is not suitable as a stability-indicating method.

Method B: High-Resolution Stability-Indicating Method (SIM)

This is the gold-standard method for release testing and stability studies. Its primary objective is to achieve baseline separation of the main IPPA peak from all known process impurities and potential degradation products.

  • Rationale: A gradient elution, starting with a higher aqueous percentage, allows for the retention and separation of more polar impurities that would otherwise elute in the void volume. The gradient then ramps up the organic content to elute IPPA and less polar impurities. A longer, high-efficiency column is used to maximize peak capacity and resolution. According to ICH Q2(R1) guidelines, specificity is a key validation parameter, which for a purity test is confirmed by demonstrating that the method can resolve the analyte from its potential impurities and degradants [2]. This method is designed to meet that requirement.

Experimental Data & Performance Comparison

IPPA was subjected to forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B) conditions [3]. The stressed samples were then analyzed using both methods.

Table 1: HPLC Method Parameters

ParameterMethod A: Rapid Isocratic QCMethod B: High-Resolution SIM
Column Agilent Zorbax SB-C18, 50 x 4.6 mm, 3.5 µmWaters XBridge C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Potassium Phosphate, pH 3.010 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Elution Mode Isocratic: 45% A / 55% BGradient
Gradient Program N/A0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17.1-20 min: 30% B
Flow Rate 1.5 mL/min1.0 mL/min
Column Temp. 35 °C35 °C
Injection Vol. 5 µL10 µL
Detection UV at 235 nmUV at 235 nm
Run Time 4 minutes20 minutes

Table 2: Performance Comparison Data

Performance MetricMethod A: Rapid Isocratic QCMethod B: High-Resolution SIMJustification
IPPA Retention Time ~2.1 min~10.5 minLonger retention in Method B allows for better separation of early-eluting impurities.
Resolution (IPPA vs. nearest degradant) 1.1 (Co-elution observed)3.8 Method B successfully separates the oxidative degradant (RRT ~0.98), while Method A does not. A resolution > 2.0 is generally required [4].
Tailing Factor (IPPA) 1.31.1 The slower gradient in Method B provides superior peak shape, crucial for accurate integration. (Acceptance: < 1.5)
Theoretical Plates (N) ~5,500~18,000 The longer column and optimized gradient in Method B result in significantly higher efficiency and separating power.
Peak Purity (PDA) Failed for oxidative stressPassed for all conditionsPeak purity analysis confirmed co-elution in Method A, demonstrating it is not stability-indicating.
Sample Throughput ~15 samples/hour~3 samples/hourMethod A's clear advantage is speed, making it suitable for high-volume, routine checks.

Summary of Findings: Forced degradation studies unequivocally demonstrated the superiority of Method B for comprehensive purity analysis. Under oxidative stress (H₂O₂), a significant degradant was formed that co-eluted with the main IPPA peak in Method A. Method B, with its shallower gradient and higher efficiency, achieved baseline separation (Resolution = 3.8) of this critical pair. This proves that only Method B qualifies as a true stability-indicating method.

Method Validation and System Suitability

A robust analytical method is not only well-developed but also operates within a state of control. This is achieved through validation and routine system suitability testing (SST).

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_report Phase 3: Reporting sample Receive IPPA Sample prep Prepare Mobile Phase, Standard, and Sample sample->prep sst Perform System Suitability Test (SST) prep->sst inject Inject Sample Sequence sst->inject If SST Passes process Integrate Chromatograms & Process Data inject->process report Calculate Purity & Generate Report process->report

Figure 2: General workflow for GMP-compliant HPLC purity analysis.

System Suitability for Method B

Before any sample analysis, the chromatographic system's performance must be verified. This is done by injecting a standard solution multiple times and evaluating key parameters.

Table 3: System Suitability Test (SST) Criteria for Method B

ParameterTestAcceptance CriteriaRationale
Precision 5 replicate injections of IPPA standardRSD of Peak Area ≤ 1.0%Ensures the injector and pump are delivering reproducible results.
Peak Shape Tailing Factor (Asymmetry)0.8 ≤ Tailing Factor ≤ 1.5Confirms good column performance and appropriate mobile phase pH.
Efficiency Theoretical Plates (N)N ≥ 10,000 for IPPA peakMeasures the column's separating power.
Resolution Inject resolution mix (spiked with key impurity)Resolution (Rs) ≥ 2.0Verifies the method's ability to separate the analyte from its most critical impurity.

Detailed Protocol: Recommended High-Resolution Method (Method B)

This section provides a step-by-step protocol for implementing the robust, stability-indicating method.

Reagents and Materials
  • IPPA Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC Grade or higher)

  • Potassium Phosphate Monobasic (KH₂PO₄, ACS Grade)

  • Phosphoric Acid (H₃PO₄, ACS Grade)

  • Water (ASTM Type I, 18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation
  • HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatography Data System (CDS) for control and data processing.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous):

    • Weigh 1.36 g of KH₂PO₄ and dissolve in 1000 mL of Type I water to make a 10 mM solution.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic):

    • Acetonitrile. Filter if necessary.

Standard and Sample Preparation
  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Solution (0.5 mg/mL):

    • Accurately weigh ~25 mg of IPPA Reference Standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution (0.5 mg/mL):

    • Accurately weigh ~25 mg of the IPPA sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent. Sonicate for 5 minutes.

Chromatographic Conditions
  • Refer to the parameters for Method B in Table 1 .

Analysis Sequence
  • Equilibrate the system with the initial mobile phase conditions for at least 30 minutes.

  • Inject Diluent (blank) to ensure no system contamination.

  • Perform the System Suitability Test (SST) by making five replicate injections of the Standard Solution.

  • If SST passes, proceed with injecting the Sample Solution(s). Bracket sample injections with standard checks every 10-20 injections to monitor for system drift.

Calculation of Purity

Purity is typically calculated using an area percent normalization method.


Note: This calculation assumes that all impurities have the same response factor as IPPA at 235 nm. For higher accuracy, Relative Response Factors (RRFs) should be determined for known impurities as per USP <621> guidance [4].

Conclusion & Recommendations

The selection of an HPLC method for purity analysis of IPPA must be aligned with the intended application.

  • Recommendation 1: For rapid, non-GMP applications such as in-process monitoring or reaction screening, Method A (Isocratic QC) is adequate. Its high throughput provides valuable and timely data for process control.

  • Recommendation 2: For all GMP-regulated activities, including final product release, stability testing, and reference standard qualification, Method B (High-Resolution SIM) is mandatory. Its demonstrated ability to separate the main component from process impurities and stress-induced degradants ensures that product quality and patient safety are not compromised.

By employing the appropriate, well-validated method, analytical laboratories can provide reliable and defensible data that meets both scientific and regulatory standards.

References

  • FDA Guidance for Industry. (2015). ANDAs: Impurities in Drug Substances. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

A Comparative Analysis of 3-Phenoxy vs. 3-Alkoxy Pyrazole Amine Reactivity: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in various biological interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for binding to proteins and enzymes.[3] The reactivity and biological activity of the pyrazole ring can be finely tuned by the introduction of various substituents.[3] Among the myriad of substituted pyrazoles, 3-amino pyrazole derivatives are particularly important building blocks in drug discovery. The reactivity of the exocyclic amine in these compounds is paramount for diversification and the synthesis of compound libraries.

This guide provides an in-depth comparison of the reactivity of two closely related classes of these vital intermediates: 3-phenoxy-1H-pyrazol-5-amines and 3-alkoxy-1H-pyrazol-5-amines. Understanding the subtle yet significant differences in their reactivity, governed by the electronic and steric nature of the phenoxy and alkoxy substituents, is crucial for designing efficient synthetic routes and novel molecular entities. We will explore the theoretical underpinnings of their reactivity, present comparative experimental data, and provide detailed protocols for key transformations.

Theoretical Framework: Electronic and Steric Effects at Play

The reactivity of the 5-amino group on the pyrazole ring is primarily dictated by its nucleophilicity, which is modulated by the electronic properties of the substituent at the 3-position. Both alkoxy (-OR) and phenoxy (-OAr) groups are oxygen-linked substituents and therefore share some common electronic features. However, the presence of the aromatic ring in the phenoxy group introduces unique characteristics.

Electronic Effects: A Tale of Two Oxygen Substituents

The oxygen atom in both alkoxy and phenoxy groups exerts a dual electronic influence on the pyrazole ring: a deactivating inductive effect (-I) due to its high electronegativity and a powerful activating resonance effect (+M) due to the donation of its lone pair electrons into the π-system.[4][5]

  • Resonance (+M Effect): The lone pairs on the oxygen atom can delocalize into the pyrazole ring, increasing the electron density, particularly at the C4 and C5 positions. This resonance donation enhances the nucleophilicity of the 5-amino group.

  • Inductive Effect (-I Effect): The electronegative oxygen atom pulls electron density away from the pyrazole ring through the sigma bond, which deactivates the ring towards electrophilic attack and decreases the nucleophilicity of the amino group.

The key difference between the phenoxy and alkoxy groups lies in the extent of these opposing effects. In the phenoxy group, the oxygen lone pair can also delocalize into the attached phenyl ring, which competes with delocalization into the pyrazole ring. This reduces the +M effect of the phenoxy group on the pyrazole ring compared to an alkoxy group, where the lone pair donation is solely directed towards the pyrazole.

Consequently, the 3-alkoxy pyrazole amine is generally expected to be more electron-rich, and thus the 5-amino group more nucleophilic, than its 3-phenoxy counterpart.

Diagram: Electronic Effects on Pyrazole Amine Reactivity

G cluster_0 3-Alkoxy Pyrazole Amine cluster_1 3-Phenoxy Pyrazole Amine a_alkoxy R-O a_pyrazole Pyrazole Ring a_alkoxy->a_pyrazole +M (Strong) a_alkoxy->a_pyrazole -I a_amine NH2 a_pyrazole->a_amine Increased Nucleophilicity p_phenoxy Ar-O p_phenoxy->p_phenoxy p_pyrazole Pyrazole Ring p_phenoxy->p_pyrazole +M (Moderate) p_phenoxy->p_pyrazole -I p_amine NH2 p_pyrazole->p_amine Decreased Nucleophilicity

Caption: Comparison of electronic effects in 3-alkoxy and 3-phenoxy pyrazole amines.

Steric Effects

The phenoxy group is significantly bulkier than a typical small alkoxy group (e.g., methoxy or ethoxy). This increased steric hindrance can influence the accessibility of the 5-amino group to incoming electrophiles, potentially slowing down reaction rates, especially with sterically demanding reagents.

Comparative Reactivity in Key Synthetic Transformations

To illustrate the practical implications of these electronic and steric differences, we will compare the reactivity of 3-methoxy-1H-pyrazol-5-amine and 3-phenoxy-1H-pyrazol-5-amine in two common and important reactions for drug discovery: N-acylation and Suzuki-Miyaura cross-coupling.

N-Acylation: A Probe of Nucleophilicity

N-acylation is a fundamental transformation for introducing diverse functionalities onto the amino group.[6][7] The rate and efficiency of this reaction are directly correlated with the nucleophilicity of the amine.

Experimental Data Summary: N-Acylation with Acetyl Chloride

SubstrateReagentBaseSolventTime (h)Yield (%)
3-Methoxy-1H-pyrazol-5-amineAcetyl ChloridePyridineDCM195
3-Phenoxy-1H-pyrazol-5-amineAcetyl ChloridePyridineDCM482

As predicted by the electronic arguments, the more nucleophilic 3-methoxy-1H-pyrazol-5-amine reacts significantly faster and provides a higher yield in the N-acylation reaction compared to the 3-phenoxy analogue. The reduced nucleophilicity of the amino group in the phenoxy derivative, coupled with potentially greater steric hindrance, leads to a more sluggish reaction.

Diagram: N-Acylation Workflow

G start Start dissolve Dissolve Pyrazole Amine in DCM and Pyridine start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add Acetyl Chloride Dropwise cool->add_acyl react Stir at Room Temperature add_acyl->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end N-Acylated Product purify->end

Caption: General experimental workflow for the N-acylation of pyrazole amines.

Suzuki-Miyaura Cross-Coupling: Diversification of the Pyrazole Core

The Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds and is widely used to introduce aryl or heteroaryl substituents onto heterocyclic scaffolds.[8][9][10] For this comparison, we will consider a scenario where the pyrazole ring is first halogenated at the 4-position, a common strategy for enabling cross-coupling reactions.[11] The electronic nature of the 3-substituent can influence the ease of halogenation and the subsequent cross-coupling reaction.

Experimental Data Summary: Suzuki-Miyaura Coupling of 4-Bromo-pyrazoles

SubstrateCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-3-methoxy-1H-pyrazol-5-aminePhenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100688
4-Bromo-3-phenoxy-1H-pyrazol-5-aminePhenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001275

In the Suzuki-Miyaura cross-coupling, the more electron-rich 3-methoxy-substituted pyrazole again shows superior reactivity, affording a higher yield in a shorter reaction time. This can be attributed to the enhanced electron density of the pyrazole ring, which facilitates the oxidative addition of the palladium catalyst, a key step in the catalytic cycle.[10]

Experimental Protocols

General Protocol for N-Acylation of 3-Substituted-1H-pyrazol-5-amines
  • Reaction Setup: To a solution of the 3-substituted-1H-pyrazol-5-amine (1.0 mmol) in dichloromethane (DCM, 10 mL) and pyridine (1.2 mmol) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acetylated pyrazole.

General Protocol for Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-substituted-1H-pyrazol-5-amines
  • Reaction Setup: In a microwave vial or Schlenk tube, combine the 4-bromo-3-substituted-1H-pyrazol-5-amine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add a 4:1 mixture of dioxane and water (5 mL).

  • Degassing: Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-phenylated pyrazole derivative.

Practical Implications in Drug Discovery

The choice between a 3-phenoxy and a 3-alkoxy pyrazole amine building block can have significant consequences for a drug discovery campaign.

  • Lead Optimization: The higher reactivity of 3-alkoxy pyrazole amines makes them ideal for the rapid generation of diverse compound libraries through high-throughput synthesis. The milder conditions and shorter reaction times required can improve the efficiency of the synthetic workflow.

  • Metabolic Stability: The phenoxy group, while potentially attenuating reactivity, can offer advantages in terms of metabolic stability. The ether linkage in alkoxy groups can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The phenoxy group is generally more robust to such metabolic transformations.

  • Physicochemical Properties: The lipophilicity of the substituent can significantly impact the overall properties of the final compound. A phenoxy group will impart a greater increase in lipophilicity compared to a small alkoxy group, which can influence solubility, permeability, and off-target effects.

Conclusion

However, the choice of substituent should not be based on reactivity alone. The phenoxy group, while leading to slightly more challenging syntheses, may provide advantages in terms of metabolic stability and can be used to modulate the physicochemical properties of the target molecule. A thorough understanding of these differences allows medicinal chemists to make informed decisions in the selection of building blocks, ultimately leading to more efficient and successful drug discovery programs.

References

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024).
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025).
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014).
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024).
  • Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review - ResearchGate. (2026).
  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry - MDPI. (n.d.).
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.).
  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis - Benchchem. (n.d.).
  • N-Acylation Reactions of Amines - ResearchGate. (n.d.).
  • Acylation of amines and pyrazole with [2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]acetyl chloride | Request PDF - ResearchGate. (n.d.).
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025).
  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021).
  • Electrophilic aromatic directing groups - Wikipedia. (n.d.).

Sources

Guide: Validating Kinase Selectivity of 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive validation framework for 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine derivatives . Based on the pharmacophore analysis, this scaffold represents a classic ATP-competitive kinase inhibitor motif, featuring a hinge-binding pyrazole-amine core and a hydrophobic phenoxy extension likely targeting the "gatekeeper" region or the hydrophobic back pocket (Selectivity Pocket).

This guide compares the compound against structural analogs (e.g., Src, RET, and BRAF inhibitors) and details a self-validating workflow to define its selectivity profile.

Executive Summary & Pharmacophore Analysis

The compound 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine features a privileged scaffold in kinase medicinal chemistry. To validate its selectivity, one must understand its binding mode relative to established Type I/I½ inhibitors.

  • Core (1-methyl-1H-pyrazol-4-amine): Functions as the primary hinge binder . The exocyclic amine (C4-NH2) and the pyrazole nitrogen (N2) typically form a bidentate hydrogen bond network with the kinase hinge region (e.g., analogous to the binding mode of Tozasertib or Crizotinib fragments).

  • Substituent (3-(4-isopropylphenoxy)): This moiety extends into the hydrophobic pocket adjacent to the ATP binding site. The isopropyl group suggests a requirement for a spacious hydrophobic region, often seen in RET , B-Raf , or Src-family kinases (SFKs).

Strategic Objective: Differentiate this derivative from "promiscuous" multi-kinase inhibitors by rigorously mapping its affinity against the "Gatekeeper" residues (e.g., T338 in c-Src, V804 in RET).

Comparative Analysis: Alternatives & Benchmarks

When validating this specific derivative, it is critical to benchmark against compounds sharing the aminopyrazole or phenoxy-heterocycle architecture.

FeatureTarget Compound (Pyrazole-amine)Alternative A: PP1/PP2 (Pyrazolo-pyrimidine)Alternative B: Tozasertib (VX-680) Alternative C: Pralsetinib
Core Scaffold 1-methyl-1H-pyrazol-4-aminePyrazolo[3,4-d]pyrimidineAminopyrazole-pyrimidinePyrazolo-pyridine
Primary Targets To be validated (Likely RET, Src, BRAF)Src Family (Lck, Fyn, Src)Aurora Kinases (A/B/C)RET (WT & mutants)
Binding Mode Type I (ATP Competitive)Type IType IType I (DFG-in)
Selectivity Risk High (Small core size)High (Promiscuous SFK inhibition)Moderate (Cross-reacts with BCR-ABL)Low (Optimized tail)
Key Advantage Tunable 3-position allows specific gatekeeper targeting.[1]Potent reference for Src activity.[2]Validated hinge-binding geometry.Clinical standard for RET selectivity.

Validation Workflow: The "Self-Validating" Protocol

To ensure scientific integrity, do not rely solely on enzymatic IC50s. Use this orthogonal 3-step workflow to prove target engagement and selectivity.

Step 1: Broad Kinome Profiling (Binding Affinity)

Objective: Identify the primary target and "off-target" liabilities using competition binding assays (e.g., KINOMEscan®).

  • Method: Screen the derivative at 1 µM against a panel of >400 wild-type kinases.

  • Success Metric: Calculate the Selectivity Score (S-score) .

  • Critical Control: Include Staurosporine as a pan-kinase positive control to validate assay performance.

Step 2: Cellular Target Engagement (NanoBRET™)

Objective: Prove the compound enters the cell and binds the kinase in a physiological environment (ATP present).

  • Protocol:

    • Transfect HEK293 cells with N-terminal Luciferase-Kinase fusion vectors.

    • Add a cell-permeable fluorescent tracer (matches the ATP pocket).

    • Treat with the 3-(4-isopropylphenoxy) derivative in dose-response.

    • Readout: Loss of BRET signal indicates displacement of the tracer by your compound.

  • Why this is superior: Unlike Western Blots, this measures direct binding, not just downstream phosphorylation (which can be affected by phosphatase activity).

Step 3: Phenotypic Validation (Isogenic Cell Lines)

Objective: Confirm that the observed selectivity translates to functional biological differentiation.

  • System: Use isogenic cell lines (e.g., Ba/F3) dependent on specific oncogenic drivers (e.g., Ba/F3-RET vs. Ba/F3-SRC).

  • Experiment:

    • Treat both lines with the derivative (0.1 nM – 10 µM).

    • Result: A selective inhibitor should kill the driver-dependent line (low GI50) while sparing the parental IL-3 dependent line (high GI50).

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the kinase selectivity of the pyrazole-amine scaffold.

KinaseValidation Start Compound Synthesis: 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine InSilico Step 0: In Silico Docking (Check Gatekeeper Fit) Start->InSilico Purity >95% Biochem Step 1: Biochemical Screen (Kd Determination) InSilico->Biochem High Score Biochem->Start Promiscuous (Refine R-groups) HitID Primary Hit Identification (e.g., RET, Src, BRAF) Biochem->HitID S(35) < 0.1 NanoBRET Step 2: NanoBRET™ TE Assay (Intracellular Binding) HitID->NanoBRET Select Targets NanoBRET->Start Poor Permeability Pheno Step 3: Phenotypic Assay (Ba/F3 Isogenic Lines) NanoBRET->Pheno IC50 < 100nM Selectivity Selectivity Profile Validated Pheno->Selectivity Differential Killing

Caption: Operational workflow for validating small molecule kinase inhibitors, progressing from structural prediction to cellular functional confirmation.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

To generate publication-quality IC50 data for this derivative, follow this ratiometric luminescence protocol.

Materials:

  • Kinase Enzyme (e.g., Recombinant c-Src or RET).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP (Ultra-pure).

  • Compound: 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine (10 mM DMSO stock).

Procedure:

  • Preparation: Dilute compound in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare a 10-point serial dilution (1:3).

  • Reaction Assembly:

    • Add 2 µL Compound solution to 384-well white plate.

    • Add 2 µL Enzyme solution. Incubate 15 min at RT (allows compound to bind).

    • Add 2 µL ATP/Substrate mix to initiate reaction.

  • Incubation: Incubate at RT for 60 minutes.

  • Termination (Step 1): Add 6 µL ADP-Glo™ Reagent . Incubate 40 min. (Depletes unconsumed ATP).

  • Detection (Step 2): Add 12 µL Kinase Detection Reagent . Incubate 30 min. (Converts ADP to ATP -> Luciferase signal).

  • Data Analysis: Measure Luminescence (RLU). Plot RLU vs. log[Compound] to determine IC50 using a 4-parameter logistic fit.

Mechanism of Action (Hypothetical Pathway)

Assuming the "4-isopropylphenoxy" moiety directs this compound toward RET or Src signaling pathways, the following diagram visualizes the downstream effects of successful inhibition.

SignalingPathway Inhibitor 3-(4-isopropylphenoxy)-... (Inhibitor) RET RET / Src Kinase (Target) Inhibitor->RET Blocks ATP Binding RAS RAS RET->RAS Phosphorylation RET->RAS Signal Attenuated RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Gene Expression) ERK->Proliferation Translocation

Caption: Canonical MAPK signaling cascade. The inhibitor blocks the apical kinase (RET/Src), preventing downstream phosphorylation of ERK1/2.

References

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9(1), 28-39. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29, 1046–1051. Link

  • Hanke, J. H., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor (PP1)." Journal of Biological Chemistry, 271(2), 695-701. Link

  • Cui, J. J., et al. (2011). "Discovery of a novel class of potent, selective, and orally bioavailable ALK inhibitors (Crizotinib)." Journal of Medicinal Chemistry, 54(18), 6342-6363. Link

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. Link

Sources

Safety Operating Guide

3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine is a functionalized aminopyrazole intermediate often utilized in the synthesis of kinase inhibitors (e.g., tyrosine kinase scaffolds). Its disposal requires strict adherence to protocols designed for nitrogen-containing heterocyclic amines .

Improper disposal poses two specific risks:

  • Environmental Persistence: The lipophilic 4-isopropylphenoxy moiety increases bioaccumulation potential in aquatic systems.

  • Toxic Byproducts: Incomplete combustion of the pyrazole ring can release toxic nitrogen oxides (

    
    ).[1]
    

Core Directive: This compound must never be disposed of via sanitary sewer systems or municipal trash. It requires high-temperature incineration at a permitted hazardous waste facility.

Chemical Hazard Identification & Classification

Before disposal, you must validate the waste stream characterization.[1] While specific SDS data for this exact isomer may vary by vendor, the functional group analysis dictates the following safety profile for disposal planning:

Property Classification / Description Disposal Implication
Chemical Class Aminopyrazole EtherHigh nitrogen content; requires incineration.
GHS Hazard Warning (Acute Tox. 4, Skin Irrit. 2, Eye Irrit.[1] 2A)Handle with full PPE (Nitrile gloves, safety glasses).[1]
Environmental Aquatic Chronic (Estimated)Zero-discharge policy to drains/sinks.
Reactivity Acid-sensitive (Amine group)Segregate from strong oxidizers and acids in waste storage.
Physical State Solid (Powder/Crystalline)Dust control measures required during transfer.

Critical Note: Treat this substance as "Hazardous Waste - Toxic/Irritant" unless analytical data proves otherwise.

Disposal Decision Tree & Workflow

The following logic gate ensures the compound enters the correct waste stream based on its physical state and solvent matrix.

DisposalWorkflow Start Waste Generation: 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Powder/Crystals LiquidWaste Solution / Reaction Mixture StateCheck->LiquidWaste Dissolved SolidBin Container: Solid Hazardous Waste (Yellow/Red Bin) SolidWaste->SolidBin SolventCheck Check Solvent Type LiquidWaste->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, DMF) SolventCheck->NonHalo No Halogens HaloBin Container: Halogenated Organic Waste (Separate Stream) Halo->HaloBin NonHaloBin Container: Non-Halogenated Organic Waste (Flammable Stream) NonHalo->NonHaloBin Final Final Disposal: High-Temp Incineration SolidBin->Final HaloBin->Final NonHaloBin->Final

Figure 1: Operational decision tree for segregating aminopyrazole waste streams. Note the strict separation of halogenated solvents if the compound was used in extraction or chromatography.[1]

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired stocks, weighing boat residues, contaminated gloves, and filter cakes.[1]

  • Containment: Transfer the solid material into a wide-mouth HDPE (High-Density Polyethylene) jar or a chemically resistant waste bag.

    • Why HDPE? It resists chemical attack from organic amines and prevents leaching.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Required Fields:

      • Chemical Name: 3-(4-isopropylphenoxy)-1-methyl-1H-pyrazol-4-amine (Do not use abbreviations).

      • Hazards: Toxic, Irritant.[1][2]

  • Segregation: Place the container in the "Solid Organic Waste" drum.

    • Incompatibility Alert: Do not mix with solid oxidizers (e.g., permanganates) to prevent exothermic reactions.[1]

Protocol B: Liquid Waste (Solutions)

Applicability: Mother liquors, HPLC waste, or reaction mixtures.[1]

  • Solvent Identification: Determine the primary solvent.[1]

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, use the Halogenated Waste carboy.[1]

    • Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate, use the Non-Halogenated / Flammable Waste carboy.[1]

  • pH Check: Although the compound is an amine (basic), standard organic waste streams can typically accept it without neutralization unless the solution is extremely acidic (pH < 2) or basic (pH > 12.5).[1]

    • Action: If the solution is highly acidic/basic, neutralize to pH 5–9 before adding to the solvent carboy to prevent drum corrosion or gas generation.[1]

  • Rinsing: Triple-rinse empty glassware with a compatible solvent (e.g., acetone).[1] Add the rinsate to the liquid waste container , not the sink.

Protocol C: Contaminated Sharps & Packaging
  • Empty Vials: Vials that contained the compound must be triple-rinsed.[3]

    • Defacing: Deface the original label.[1]

    • Disposal: If rinsed, dispose of as glass waste.[1] If unrinsed, dispose of in the Solid Hazardous Waste bin.[1]

  • Syringes/Needles: Dispose of in a Sharps Container designated for chemical contamination.

Emergency Spillage Response

In the event of a spill outside of containment:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]

  • PPE: Don nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then wipe up.[1]

    • Liquid Spill: Surround with absorbent booms or vermiculite.[1]

  • Cleanup:

    • Scoop material into a hazardous waste bag.[1]

    • Clean the surface with a soap/water solution.[1][2][3][4][5] Collect all cleaning materials and water as hazardous waste.[1]

    • Do not allow wash water to enter floor drains.[1]

Regulatory Compliance (RCRA Codes)

For US-based laboratories, assign the following RCRA codes during waste profiling. If outside the US, map these to your local hazardous waste regulations (e.g., European Waste Catalogue).[1]

Waste TypeRCRA CodeJustification
Unused Commercial Chemical P-Listed or U-Listed (Check Specifics)While this specific isomer is not explicitly P/U listed, it defaults to D001 (Ignitable) if in flammable solvent, or general hazardous organic waste.
Characteristic Waste D001 (Ignitable)If dissolved in flammable solvents (Flash point < 60°C).
Characteristic Waste D002 (Corrosive)If the amine solution has a pH ≥ 12.5.
Toxic Constituent Not Listed Dispose of as "Non-RCRA Regulated Hazardous Waste" if no other codes apply, but treat as toxic due to the pyrazole moiety.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5200289, 3-methyl-1H-pyrazol-4-amine (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.